Bis(tri-tert-butylphosphine)platinum(0)
Descripción
BenchChem offers high-quality Bis(tri-tert-butylphosphine)platinum(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(tri-tert-butylphosphine)platinum(0) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
platinum;tritert-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.Pt/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQWVEJVXWLMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54P2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421971 | |
| Record name | Bis(tri-tert-butylphosphine)platinum(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60648-70-6 | |
| Record name | Bis(tri-tert-butylphosphine)platinum(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Bis(tri-tert-butylphosphine)platinum(0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth protocol for the synthesis of bis(tri-tert-butylphosphine)platinum(0), a key precursor in organometallic chemistry and catalysis. The following sections detail the experimental procedure, present key quantitative data, and illustrate the synthesis workflow.
Overview
Bis(tri-tert-butylphosphine)platinum(0), often abbreviated as Pt(P(t-Bu)₃)₂, is a highly reactive and versatile platinum(0) complex. Its utility stems from the bulky and electron-rich nature of the tri-tert-butylphosphine (B79228) ligands, which promote oxidative addition reactions and stabilize low-coordinate platinum species. A widely recognized and convenient synthesis involves the reduction of a platinum(II) salt in the presence of the phosphine (B1218219) ligand.
A key method for the preparation of bis(tri-tert-butylphosphine)platinum(0) was reported by Goel, Ogini, and Srivastava in 1981. This facile synthesis utilizes potassium tetrachloroplatinate(II) (K₂PtCl₄) as the platinum source and tri-tert-butylphosphine (P(t-Bu)₃) as the ligand.[1][2][3] The reaction proceeds in high yield, providing a reliable route to this important organometallic compound.[1]
Experimental Protocol
This section provides a detailed methodology for the synthesis of bis(tri-tert-butylphosphine)platinum(0) based on established literature procedures.
2.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Potassium tetrachloroplatinate(II) | K₂PtCl₄ | 415.09 | ≥99.9% | Sigma-Aldrich |
| Tri-tert-butylphosphine | P(C(CH₃)₃)₃ | 202.29 | 98% | Sigma-Aldrich |
| Anhydrous Ethanol (B145695) | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |
| n-Pentane (Anhydrous) | C₅H₁₂ | 72.15 | ≥99% | Sigma-Aldrich |
| Argon or Nitrogen Gas (High Purity) | Ar or N₂ | - | ≥99.998% | Airgas |
2.2. Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks with sidearms
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Filter cannula or fritted glass filter
-
Schlenk flasks for product collection
-
Rotary evaporator
2.3. Synthesis Procedure
The synthesis should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques to prevent oxidation of the phosphine ligand and the platinum(0) product.
-
Reaction Setup: In a 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.00 g (2.41 mmol) of potassium tetrachloroplatinate(II) in 50 mL of anhydrous ethanol.
-
Ligand Addition: In a separate Schlenk flask, prepare a solution of 1.22 g (6.03 mmol, 2.5 equivalents) of tri-tert-butylphosphine in 20 mL of anhydrous ethanol.
-
Reaction: Slowly add the tri-tert-butylphosphine solution to the stirring solution of potassium tetrachloroplatinate(II) at room temperature.
-
Reduction and Precipitation: Upon addition of the phosphine, the color of the solution will change, and a precipitate will begin to form. Continue stirring the reaction mixture at room temperature for 4 hours.
-
Isolation of the Product: After 4 hours, collect the pale yellow precipitate by filtration under inert atmosphere using a filter cannula or a fritted glass filter.
-
Washing: Wash the isolated solid sequentially with 20 mL of anhydrous ethanol, 20 mL of water, and finally with 20 mL of anhydrous ethanol to remove any unreacted starting materials and inorganic salts.
-
Drying and Purification: Dry the crude product under high vacuum. For further purification, the solid can be dissolved in a minimal amount of hot anhydrous diethyl ether or n-pentane and filtered to remove any insoluble impurities. Cooling the filtrate will yield the purified product as off-white crystals.
-
Storage: The final product is air and moisture sensitive and should be stored under an inert atmosphere at a low temperature (e.g., in a freezer).
Quantitative Data
| Parameter | Value |
| Yield | Typically >85% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 260-269 °C |
| Molecular Formula | C₂₄H₅₄P₂Pt |
| Molecular Weight | 599.71 g/mol |
| ³¹P{¹H} NMR (C₆D₆) | δ 83.5 ppm (s, with ¹⁹⁵Pt satellites) |
| ¹J(¹⁹⁵Pt-¹³P) | 3550 Hz |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of bis(tri-tert-butylphosphine)platinum(0).
Caption: Workflow for the synthesis of bis(tri-tert-butylphosphine)platinum(0).
Safety Considerations
-
Tri-tert-butylphosphine is a toxic and pyrophoric solid. It should be handled with extreme care in an inert atmosphere.
-
Potassium tetrachloroplatinate(II) is a hazardous substance. Avoid inhalation and contact with skin and eyes.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
An In-depth Technical Guide to the NMR Characterization of Bis(tri-tert-butylphosphine)platinum(0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of bis(tri-tert-butylphosphine)platinum(0), a key catalyst and precursor in organometallic chemistry and pharmaceutical synthesis. This document details the synthesis, experimental protocols for NMR analysis, and in-depth interpretation of the spectroscopic data.
Introduction
Bis(tri-tert-butylphosphine)platinum(0), often abbreviated as Pt(P(t-Bu)₃)₂, is a highly reactive, 14-electron platinum(0) complex. Its significance stems from the bulky and electron-donating nature of the tri-tert-butylphosphine (B79228) ligands, which promote oxidative addition reactions crucial for many catalytic cycles. Due to its paramagnetic susceptibility and the presence of multiple NMR-active nuclei, multinuclear NMR spectroscopy is an indispensable tool for its structural elucidation and purity assessment. This guide focuses on the application of ¹H, ¹³C, ³¹P, and ¹⁹⁵Pt NMR for the unambiguous characterization of this complex.
Synthesis of Bis(tri-tert-butylphosphine)platinum(0)
A convenient and widely cited method for the synthesis of bis(tri-tert-butylphosphine)platinum(0) was reported by Goel, Ogini, and Srivastava in 1981.[1] The protocol involves the reduction of a platinum(II) precursor in the presence of the phosphine (B1218219) ligand.
Experimental Protocol: Synthesis
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Ethanol (B145695) (absolute)
-
Diethyl ether (anhydrous)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
A suspension of potassium tetrachloroplatinate(II) is prepared in ethanol under an inert atmosphere.
-
To this suspension, two equivalents of tri-tert-butylphosphine are added.
-
The mixture is stirred, and a solution of hydrazine hydrate in ethanol is added dropwise. The hydrazine acts as a reducing agent for the Pt(II) center.
-
The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by the color change of the solution.
-
Upon completion, the product, bis(tri-tert-butylphosphine)platinum(0), precipitates from the solution.
-
The precipitate is collected by filtration, washed with ethanol and diethyl ether to remove any unreacted starting materials and byproducts, and dried under vacuum.
Note: Tri-tert-butylphosphine is air-sensitive and should be handled under an inert atmosphere.
NMR Spectroscopic Data
The following tables summarize the representative NMR data for bis(tri-tert-butylphosphine)platinum(0). The spectra are typically recorded in deuterated benzene (B151609) (C₆D₆) or toluene-d₈.
Table 1: ¹H and ¹³C NMR Data
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | ~1.35 | Virtual triplet | ³J(P,H) ≈ 7 | -C(CH ₃)₃ |
| ¹³C | ~32.5 | Singlet | - | -C (CH₃)₃ |
| ¹³C | ~35.0 | Virtual triplet | ¹J(P,C) ≈ 15 | -C (CH₃)₃ |
Table 2: ³¹P and ¹⁹⁵Pt NMR Data
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ³¹P | ~85 | Singlet with ¹⁹⁵Pt satellites | ¹J(¹⁹⁵Pt, ³¹P) ≈ 4000 | P (t-Bu)₃ |
| ¹⁹⁵Pt | ~-6500 | Triplet | ¹J(¹⁹⁵Pt, ³¹P) ≈ 4000 | Pt (P(t-Bu)₃)₂ |
Experimental Protocols: NMR Spectroscopy
Sample Preparation:
-
Under an inert atmosphere, dissolve 10-20 mg of bis(tri-tert-butylphosphine)platinum(0) in approximately 0.6 mL of a suitable deuterated solvent (e.g., C₆D₆, toluene-d₈).
-
Transfer the solution to an NMR tube.
-
Seal the NMR tube under an inert atmosphere to prevent degradation of the sample.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is sufficient.
-
¹³C{¹H} NMR: A proton-decoupled experiment is typically used to simplify the spectrum.
-
³¹P{¹H} NMR: A proton-decoupled experiment is standard. The large ¹J(¹⁹⁵Pt, ³¹P) coupling will be readily observed.
-
¹⁹⁵Pt NMR: Due to the low gyromagnetic ratio and receptivity of ¹⁹⁵Pt, a larger number of scans may be required to obtain a good signal-to-noise ratio.[2]
In-depth Spectral Analysis
The structural characterization of bis(tri-tert-butylphosphine)platinum(0) by NMR is definitive due to the unique interplay of the spin-active nuclei.
¹H NMR Spectrum
The ¹H NMR spectrum is dominated by a single resonance corresponding to the 54 equivalent protons of the tert-butyl groups. This signal appears as a "virtual triplet" due to the coupling of the protons to the two equivalent phosphorus nuclei.
¹³C NMR Spectrum
In the proton-decoupled ¹³C NMR spectrum, two resonances are expected for the tert-butyl groups. The signal for the methyl carbons (-C(C H₃)₃) appears as a singlet, while the quaternary carbons (-C (CH₃)₃) appear as a virtual triplet due to coupling with the phosphorus nuclei.
³¹P NMR Spectrum
The ³¹P{¹H} NMR spectrum provides the most direct evidence for the formation of the complex. It exhibits a single resonance, indicating that the two phosphine ligands are chemically equivalent. This central peak is flanked by "satellite" peaks arising from the coupling to the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance).[3] The large magnitude of the one-bond coupling constant, ¹J(¹⁹⁵Pt, ³¹P), is characteristic of a direct Pt-P bond and is sensitive to the oxidation state of the platinum and the nature of the other ligands.[2]
¹⁹⁵Pt NMR Spectrum
The ¹⁹⁵Pt NMR spectrum displays a single resonance with a chemical shift that is highly sensitive to the coordination environment of the platinum atom.[3] For bis(tri-tert-butylphosphine)platinum(0), this resonance appears at a very high field (negative chemical shift). Due to coupling with the two equivalent ³¹P nuclei, the signal is split into a triplet. The observed coupling constant in the ¹⁹⁵Pt spectrum will match the ¹J(¹⁹⁵Pt, ³¹P) value from the ³¹P NMR spectrum.
Visualizations
Molecular Structure of Pt(P(t-Bu)₃)₂
Caption: Molecular structure of Bis(tri-tert-butylphosphine)platinum(0).
Key NMR Spin Couplings
Caption: ¹J(¹⁹⁵Pt, ³¹P) coupling in Pt(P(t-Bu)₃)₂.
Experimental and Analytical Workflow
Caption: Workflow for synthesis and NMR characterization.
References
An In-Depth Technical Guide to Bis(tri-tert-butylphosphine)platinum(0)
CAS Number: 60648-70-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(tri-tert-butylphosphine)platinum(0), a highly effective and versatile catalyst in organic synthesis. This document details its chemical and physical properties, safety information, synthesis protocols, and its applications in catalysis, with a focus on cross-coupling reactions relevant to pharmaceutical development.
Core Properties and Safety Information
Bis(tri-tert-butylphosphine)platinum(0) is a platinum(0) complex featuring two bulky tri-tert-butylphosphine (B79228) ligands. These ligands are crucial for its stability and catalytic activity.[1]
Chemical and Physical Properties
The key chemical and physical properties of Bis(tri-tert-butylphosphine)platinum(0) are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 60648-70-6 | |
| Molecular Formula | C24H54P2Pt | [1] |
| Molecular Weight | 599.71 g/mol | |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 260-269 °C | |
| Solubility | Soluble in organic solvents like toluene (B28343) and benzene; sparingly soluble in chloroform (B151607) and acetone. | [1] |
| Storage Temperature | 2-8°C |
Safety and Handling
Bis(tri-tert-butylphosphine)platinum(0) is a combustible solid and requires careful handling in a well-ventilated area. Personal protective equipment, including gloves and safety glasses, should be worn.
| Hazard Statement | Precautionary Statement |
| Causes skin irritation | P264 - Wash face, hands and any exposed skin thoroughly after handling |
| Causes serious eye irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |
| May cause respiratory irritation | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
| P302 + P352 - IF ON SKIN: Wash with plenty of soap and water | |
| P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
| P304 + P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing |
Storage Class: 11 - Combustible Solids WGK (Water Hazard Class): 3
Synthesis and Experimental Protocols
A convenient synthesis of Bis(tri-tert-butylphosphine)platinum(0) has been reported in the Journal of Organometallic Chemistry. The following protocol is adapted from this literature.
Synthesis of Bis(tri-tert-butylphosphine)platinum(0)
Reference: Goel, R. G.; Ogini, W. O.; Srivastava, R. C. J. Organomet. Chem.1981 , 214, 405-417.[2][3]
Materials:
-
cis-Dichlorobis(tri-tert-butylphosphine)platinum(II)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
A solution of cis-dichlorobis(tri-tert-butylphosphine)platinum(II) in ethanol is prepared under an inert nitrogen atmosphere.
-
An excess of hydrazine hydrate is added to the solution.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the precipitation of the product.
-
The resulting white precipitate of Bis(tri-tert-butylphosphine)platinum(0) is collected by filtration.
-
The product is washed with ethanol and then diethyl ether.
-
The solid is dried under vacuum to yield the final product.
Note: This is a generalized procedure based on the cited literature. For precise quantities and reaction conditions, it is imperative to consult the original publication.
Catalytic Applications and Mechanisms
Bis(tri-tert-butylphosphine)platinum(0) is a highly effective catalyst for a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] Its utility is particularly noted in reactions like the Negishi, Suzuki, and Heck couplings.
Catalytic Cycle in Cross-Coupling Reactions
The catalytic activity of Bis(tri-tert-butylphosphine)platinum(0) in cross-coupling reactions proceeds through a well-established cycle involving oxidative addition, transmetalation (for reactions like Suzuki and Negishi), and reductive elimination. The bulky tri-tert-butylphosphine ligands facilitate the reductive elimination step, which is often rate-determining.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Experimental Protocol: Example of a Cross-Coupling Reaction
While specific protocols for Bis(tri-tert-butylphosphine)platinum(0) are proprietary or less commonly published than its palladium analogue, the following protocol for a Heck reaction catalyzed by the palladium counterpart serves as an illustrative example of the reaction conditions under which the platinum catalyst would likely be effective.
Reaction: Heck Coupling of Chlorobenzene with Butyl Acrylate
Materials:
-
Bis(tri-tert-butylphosphine)palladium(0) (as a proxy for the platinum catalyst)
-
Chlorobenzene
-
Butyl acrylate
-
N,N-Dicyclohexylmethylamine (Cy2NMe) as a base
-
Toluene (anhydrous)
-
Argon gas (for inert atmosphere)
Procedure:
-
An oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser is charged with Bis(tri-tert-butylphosphine)palladium(0) under an argon atmosphere.
-
Anhydrous toluene is added to dissolve the catalyst.
-
Chlorobenzene, butyl acrylate, and N,N-dicyclohexylmethylamine are added sequentially via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 22 hours.
-
Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Quantitative Data from a Representative Heck Reaction:
| Reactant/Product | Amount | Molar Eq. |
| Chlorobenzene | 3.20 mL | 1.0 |
| Butyl Acrylate | 5.50 mL | 1.1 |
| Cy2NMe | 7.50 mL | 1.1 |
| Pd(P(t-Bu)3)2 | 0.482 g | 0.03 |
| Product Yield | - | (Typically high) |
Note: The conditions and yields for the platinum-catalyzed reaction may vary and would require optimization.
Applications in Drug Development
The ability of Bis(tri-tert-butylphosphine)platinum(0) to efficiently catalyze the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of complex organic molecules, which is a cornerstone of modern drug discovery and development. For instance, it has been noted as a catalyst for the synthesis of 5-fluoroalkylated pyrimidine (B1678525) nucleosides, which are of interest as potential therapeutic agents.
Caption: Role of the catalyst in a drug development workflow.
Conclusion
Bis(tri-tert-butylphosphine)platinum(0) is a potent and versatile catalyst with significant applications in organic synthesis, particularly in the construction of molecules relevant to the pharmaceutical industry. Its well-defined structure and the steric bulk of its phosphine (B1218219) ligands contribute to its high reactivity and selectivity in a range of cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development settings. Proper safety precautions are essential when handling this compound.
References
An In-depth Technical Guide on the Solubility of Bis(tri-tert-butylphosphine)platinum(0)
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Summary
Bis(tri-tert-butylphosphine)platinum(0) is generally described as a white to light yellow crystalline solid. Its bulky tri-tert-butylphosphine (B79228) ligands contribute to its stability and enhance its solubility in common organic solvents[1]. While quantitative values are not published, its palladium analogue, Bis(tri-tert-butylphosphine)palladium(0), is known to be easily soluble in solvents such as toluene, dimethylformamide (DMF), and acetonitrile[2]. Conversely, the palladium analogue is insoluble in water[3]. This suggests that Bis(tri-tert-butylphosphine)platinum(0) likely shares similar solubility properties, favoring organic solvents over aqueous media.
Table 1: Qualitative Solubility of Bis(tri-tert-butylphosphine)platinum(0) and its Palladium Analogue
| Compound | Solvent(s) | Solubility Description |
| Bis(tri-tert-butylphosphine)platinum(0) | General Organic Solvents | Soluble[1] |
| Bis(tri-tert-butylphosphine)palladium(0) | Toluene, Dimethylformamide (DMF), Acetonitrile | Easily Soluble[2] |
| Bis(tri-tert-butylphosphine)palladium(0) | Water | Insoluble[3] |
Experimental Protocols for Solubility Determination
The determination of solubility for an air-sensitive compound like Bis(tri-tert-butylphosphine)platinum(0) must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Below are two detailed methodologies for quantitative solubility determination.
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0)
-
Anhydrous organic solvent of choice (e.g., toluene, THF, hexanes)
-
Schlenk flask or vial with a septum
-
Syringes and needles (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Analytical balance
-
Thermostatic bath
-
Vacuum oven
Procedure:
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.
-
Sample Addition: In a glovebox or under a positive flow of inert gas, add an excess amount of Bis(tri-tert-butylphosphine)platinum(0) to a pre-weighed Schlenk flask. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the desired anhydrous organic solvent to the Schlenk flask using a gas-tight syringe.
-
Equilibration: Seal the flask and place it in a thermostatic bath set to the desired temperature (e.g., 25°C). Stir the suspension vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal: After equilibration, stop stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter needle to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry vial. Remove the solvent under high vacuum. Gentle heating in a vacuum oven can be applied to ensure all solvent is removed.
-
Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated in g/L or mol/L using the following formulas:
-
Solubility (g/L) = (Mass of dried solute (g) / Volume of supernatant withdrawn (L))
-
Solubility (mol/L) = (Mass of dried solute (g) / Molar mass of compound ( g/mol )) / Volume of supernatant withdrawn (L)
-
This method is suitable if the compound has a distinct chromophore and follows the Beer-Lambert law. It requires the preparation of a calibration curve.
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0)
-
Anhydrous organic solvent of choice (UV-grade)
-
Volumetric flasks and pipettes (oven-dried)
-
UV-Vis spectrophotometer
-
Quartz cuvettes with septa
-
Schlenk line or glovebox
Procedure:
-
Calibration Curve Preparation:
-
Prepare a stock solution of known concentration by dissolving a precisely weighed amount of Bis(tri-tert-butylphosphine)platinum(0) in a known volume of the solvent in a volumetric flask under an inert atmosphere.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Saturated Solution Preparation:
-
Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.
-
-
Sample Analysis:
-
After equilibration, allow the solid to settle. Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualizations
The following diagram illustrates the key steps in determining the solubility of an air-sensitive compound using the gravimetric method.
Caption: Workflow for gravimetric solubility determination.
Bis(tri-tert-butylphosphine)platinum(0) and its palladium analogue are widely used as catalysts in cross-coupling reactions. The following diagram shows a generalized catalytic cycle for a Suzuki cross-coupling reaction, a common application.
Caption: Generalized Suzuki cross-coupling catalytic cycle.
References
A Comprehensive Technical Guide to the Stability and Storage of Bis(tri-tert-butylphosphine)platinum(0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Bis(tri-tert-butylphosphine)platinum(0). The information is compiled from publicly available data sheets and scientific literature to ensure safe and effective use in research and development.
Chemical and Physical Properties
Bis(tri-tert-butylphosphine)platinum(0) is a coordinatively unsaturated platinum(0) complex that is widely utilized as a catalyst in a variety of organic transformations. Its utility is, in part, due to its high reactivity, which also necessitates careful handling and storage to prevent decomposition.
| Property | Value | Citations |
| Molecular Formula | C24H54P2Pt | |
| Molecular Weight | 599.71 g/mol | |
| Appearance | Solid | |
| Melting Point | 260-269 °C | |
| Storage Temperature | 2-8°C | |
| Solubility | Insoluble in water. Soluble in many common organic solvents like THF and toluene. | [1][2] |
| Chemical Stability | Air and moisture sensitive. | [1] |
| Hazard Classification | Combustible Solid |
Stability Profile
The stability of Bis(tri-tert-butylphosphine)platinum(0) is critically influenced by its environment, particularly its exposure to atmospheric oxygen and moisture, temperature, and the solvent in which it is dissolved.
Solid-State Stability:
Solution Stability:
The stability of Bis(tri-tert-butylphosphine)platinum(0) in solution is highly dependent on the solvent. While specific studies on the Pt(0) complex are limited, research on its one-electron oxidized form, [Pt(P(t-Bu)3)2]+, provides valuable insights. This oxidized species is stable for over 24 hours in 1,2-difluorobenzene (B135520) (DFB) at room temperature but undergoes rapid conversion in tetrahydrofuran (B95107) (THF).[2][3] This suggests that the choice of solvent is critical for the stability of the parent Pt(0) complex as well.
Decomposition:
Decomposition of Bis(tri-tert-butylphosphine)platinum(0) can be initiated by several factors:
-
Oxidation: As an air-sensitive compound, it is susceptible to oxidation by atmospheric oxygen. While specific oxidative decomposition products of the Pt(0) complex are not detailed in the available literature, it is a primary degradation pathway that must be mitigated.
-
Hydrolysis: The compound is sensitive to moisture, and hydrolysis can lead to degradation.
-
Thermal Decomposition: While the melting point is high, prolonged exposure to elevated temperatures can lead to decomposition. Thermal decomposition may result in the formation of platinum oxide.
-
Reaction with Other Reagents: In certain reaction mixtures, such as with some lithium amide complexes, Bis(tri-tert-butylphosphine)platinum(0) has been observed to decompose.[4] In one such instance, [Pt(Ph2PNHPh)4] was identified as a decomposition product.[4] The decomposition of the related tri-tert-butylphosphine (B79228) ligand can yield carbon monoxide, oxides of phosphorus, and carbon dioxide, which may be relevant in the decomposition of the platinum complex under certain conditions.[1]
Recommended Storage and Handling Protocols
Given its air and moisture sensitivity, stringent handling and storage procedures are mandatory to maintain the integrity of Bis(tri-tert-butylphosphine)platinum(0).
Storage:
-
Inert Atmosphere: The compound should be stored in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen.[1]
-
Refrigeration: Store at a temperature of 2-8°C.
-
Glovebox Storage: For long-term storage and frequent use, keeping the compound inside a glovebox with a continuously purified inert atmosphere is the most reliable method.
Handling:
-
Inert Atmosphere Techniques: All manipulations of Bis(tri-tert-butylphosphine)platinum(0), both as a solid and in solution, should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[5][6]
-
Dry Glassware and Solvents: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use. Solvents should be rigorously dried and deoxygenated prior to use.[5]
-
Transfer Techniques: For transferring the solid, use a glovebox. For transferring solutions, use gas-tight syringes or cannulas under a positive pressure of inert gas.[5][7]
Experimental Protocols
The following are illustrative experimental protocols for the assessment of the stability of Bis(tri-tert-butylphosphine)platinum(0). These are generalized procedures and may need to be adapted for specific laboratory conditions and analytical equipment.
Protocol 1: Assessment of Solid-State Stability under Inert Atmosphere
Objective: To evaluate the long-term stability of solid Bis(tri-tert-butylphosphine)platinum(0) when stored under recommended conditions.
Methodology:
-
Sample Preparation:
-
Inside a glovebox, aliquot several samples (e.g., 10 mg each) of Bis(tri-tert-butylphosphine)platinum(0) into individual, pre-weighed, amber glass vials.
-
Seal each vial with a cap containing a PTFE-lined septum.
-
Remove the vials from the glovebox and further seal with Parafilm.
-
Store the vials in a refrigerator at 2-8°C.
-
-
Time Points for Analysis:
-
Designate time points for analysis (e.g., t=0, 1 month, 3 months, 6 months, 12 months).
-
-
Analytical Procedure (at each time point):
-
Take one vial for analysis.
-
Inside a glovebox, dissolve the entire content of the vial in a known volume of a deuterated, dry, and deoxygenated solvent (e.g., benzene-d6 (B120219) or toluene-d8) to prepare a stock solution of known concentration.
-
Add a known amount of an internal standard (e.g., ferrocene (B1249389) or 1,3,5-trimethoxybenzene) to the stock solution.
-
Transfer an aliquot of the solution to an NMR tube and seal it.
-
Acquire a quantitative 1H and 31P{1H} NMR spectrum.
-
-
Data Analysis:
-
Integrate the characteristic peaks of Bis(tri-tert-butylphosphine)platinum(0) and the internal standard in the 1H or 31P{1H} NMR spectrum.
-
Calculate the purity of the sample at each time point by comparing the relative integrals.
-
Monitor for the appearance of new signals that would indicate the formation of decomposition products.
-
Protocol 2: Assessment of Solution Stability in an Organic Solvent
Objective: To determine the stability of Bis(tri-tert-butylphosphine)platinum(0) in a common organic solvent (e.g., THF or toluene) at a specific temperature.
Methodology:
-
Solution Preparation:
-
Inside a glovebox, prepare a stock solution of Bis(tri-tert-butylphosphine)platinum(0) of a known concentration (e.g., 0.01 M) in a dry, deoxygenated solvent.
-
Add a known amount of a suitable internal standard.
-
Divide the stock solution into several NMR tubes and seal them.
-
-
Incubation:
-
Store the NMR tubes at a constant temperature (e.g., 25°C or 50°C).
-
-
NMR Analysis:
-
Acquire a quantitative 1H and 31P{1H} NMR spectrum at regular intervals (e.g., t=0, 1h, 6h, 24h, 48h).
-
-
Data Analysis:
-
As in Protocol 1, calculate the concentration of Bis(tri-tert-butylphosphine)platinum(0) at each time point relative to the internal standard.
-
Plot the concentration versus time to determine the rate of decomposition.
-
Identify any new species formed by analyzing the new peaks in the NMR spectra.
-
Visualizations
Logical Workflow for Handling Air-Sensitive Compounds
Caption: A logical workflow for the proper handling of air-sensitive compounds like Bis(tri-tert-butylphosphine)platinum(0).
Potential Decomposition Pathways
Caption: A diagram illustrating potential decomposition pathways for Bis(tri-tert-butylphosphine)platinum(0).
Experimental Workflow for Stability Assessment
Caption: A generalized experimental workflow for assessing the stability of a chemical compound.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. Stability and C–H Bond Activation Reactions of Palladium(I) and Platinum(I) Metalloradicals: Carbon-to-Metal H-Atom Transfer and an Organometallic Radical Rebound Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
Handling Precautions for Air-Sensitive Bis(tri-tert-butylphosphine)platinum(0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the necessary precautions and handling procedures for the air-sensitive catalyst, Bis(tri-tert-butylphosphine)platinum(0). Due to its reactivity with atmospheric oxygen and moisture, strict adherence to inert atmosphere techniques is critical to maintain its integrity and ensure safe and reproducible experimental outcomes. This document outlines storage, handling, and disposal protocols, supported by quantitative data and detailed experimental workflows.
Compound Properties and Safety Data
Bis(tri-tert-butylphosphine)platinum(0) is a white to light yellow crystalline solid widely used in catalysis.[1] Its efficacy is contingent on maintaining the platinum in its zero-valent state, which is susceptible to oxidation. The bulky tri-tert-butylphosphine (B79228) ligands provide some steric protection but do not render the complex stable in air.
| Property | Value | Citation(s) |
| Molecular Formula | C₂₄H₅₄P₂Pt | [1] |
| Molecular Weight | 599.73 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 260-269 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| Air & Moisture Sensitivity | Air-sensitive; some sources also indicate moisture sensitivity. | [3][4] |
Storage and Inert Atmosphere Requirements
Proper storage is the first line of defense in preserving the catalytic activity of Bis(tri-tert-butylphosphine)platinum(0). The compound must be stored under a dry, inert atmosphere such as nitrogen or argon.
Key Storage Requirements:
-
Inert Gas: Store in a sealed container under a positive pressure of nitrogen or argon.
-
Temperature: Refrigerate at 2-8°C.[2]
-
Location: Keep in a cool, dark, and dry place away from incompatible materials.[3]
-
Incompatible Materials: Avoid storage near oxidizing agents, acids, and chlorine.[3][4]
The two primary methods for handling air-sensitive solids are the use of a glovebox or a Schlenk line.[3][5] A glovebox provides a contained and continuously purified inert atmosphere, making it the most reliable method for weighing and transferring the compound.[5] Schlenk line techniques offer a viable alternative for manipulations directly within reaction vessels.
Experimental Protocols: Handling and Transfer
The following protocols are based on established best practices for air-sensitive organometallic compounds and are adapted from procedures for analogous complexes.
Handling Inside a Glovebox (Recommended Method)
A glovebox is the preferred environment for all open-container manipulations of Bis(tri-tert-butylphosphine)platinum(0).
Protocol:
-
Preparation: Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels. Bring the sealed container of the platinum complex, along with all necessary spatulas, weighing paper, and vials, into the glovebox antechamber.
-
Purging: Cycle the antechamber with vacuum and inert gas (typically three cycles) to remove air before opening the inner door.[3]
-
Equilibration: Allow the container to reach the temperature of the glovebox atmosphere to prevent condensation.
-
Weighing and Transfer:
-
In the inert atmosphere of the glovebox, open the main container.
-
Using a clean spatula, weigh the desired amount of the solid onto weighing paper or directly into a pre-tared vial.
-
Promptly and securely seal the vial containing the weighed portion and the main storage container.
-
-
Removal from Glovebox: The sealed vial containing the weighed compound can now be removed from the glovebox for use in a reaction setup, which should also be under an inert atmosphere.
Handling Using a Schlenk Line
If a glovebox is unavailable, a Schlenk line can be used, though this method presents a higher risk of brief atmospheric exposure.
Protocol:
-
Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum to remove adsorbed water.[3]
-
Inert Atmosphere Introduction: Assemble the reaction flask and connect it to the Schlenk line. Evacuate the flask and refill with inert gas. Repeat this cycle three to five times to ensure an inert atmosphere.[3]
-
Solid Transfer (Positive Pressure Technique):
-
Briefly remove the stopper from the reaction flask while maintaining a strong outflow of inert gas (positive pressure) to prevent air ingress.
-
Quickly add the pre-weighed Bis(tri-tert-butylphosphine)platinum(0) from its sealed vial into the flask through the opening. A powder funnel can facilitate this process.
-
Immediately reseal the flask.
-
Purge the flask with another vacuum/inert gas cycle to remove any air that may have entered.
-
-
Solvent Addition: Add degassed solvent to the flask via a cannula or a gas-tight syringe to dissolve or suspend the catalyst. Solvents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas.
Visualization of Handling Workflow
The following diagram illustrates the decision-making process and workflow for handling Bis(tri-tert-butylphosphine)platinum(0).
Caption: Workflow for handling air-sensitive Bis(tri-tert-butylphosphine)platinum(0).
Quenching and Disposal
Waste containing Bis(tri-tert-butylphosphine)platinum(0) and its reaction byproducts should be treated as hazardous.
Recommended Disposal Procedure:
-
Quenching: While not pyrophoric, residual reactivity can be neutralized. At the end of a reaction, the mixture can be quenched by slowly adding an oxidizing agent like a dilute solution of sodium hypochlorite (B82951) (bleach) in a fume hood with vigorous stirring. This will oxidize the Pt(0) to a less reactive state and also oxidize the phosphine (B1218219) ligands. Caution: This process may be exothermic.
-
Waste Collection: Collect all quenched reaction mixtures and contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container. The waste should be labeled as containing platinum and organophosphorus compounds.
-
Incineration: For bulk quantities or significant residues, professional disposal via high-temperature incineration is an effective method to destroy the organic ligands and recover the platinum.[6]
-
Regulatory Compliance: Always follow local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]
By adhering to these stringent handling, storage, and disposal protocols, researchers can ensure the safe and effective use of Bis(tri-tert-butylphosphine)platinum(0), preserving its catalytic activity and minimizing risks in the laboratory.
References
- 1. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ossila.com [ossila.com]
- 6. youtube.com [youtube.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
An In-depth Technical Guide to the Oxidative Addition Mechanism of Bis(tri-tert-butylphosphine)platinum(0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the oxidative addition mechanism of bis(tri-tert-butylphosphine)platinum(0), Pt(P(t-Bu)₃)₂, a pivotal reaction in organometallic chemistry with significant implications for catalysis and pharmaceutical synthesis. While extensive quantitative kinetic and thermodynamic data for this specific platinum complex remains limited in the published literature, this document synthesizes the available qualitative information and draws parallels from the well-studied analogous palladium complex, Pd(P(t-Bu)₃)₂. Detailed experimental protocols for kinetic analysis are provided, alongside visualizations of the proposed mechanistic pathways to facilitate a deeper understanding for researchers in the field.
Introduction
The oxidative addition of organic halides and other electrophiles to low-valent transition metal complexes is a fundamental step in a vast array of catalytic cycles, including cross-coupling reactions that are indispensable in modern organic synthesis and drug discovery. Bis(tri-tert-butylphosphine)platinum(0), featuring bulky and electron-rich phosphine (B1218219) ligands, is a highly reactive d¹⁰ platinum complex. The steric bulk of the tri-tert-butylphosphine (B79228) ligands promotes a two-coordinate, linear geometry, rendering the platinum center coordinatively unsaturated and highly nucleophilic, thus facilitating oxidative addition. Understanding the mechanism of this process is crucial for optimizing reaction conditions, controlling product selectivity, and designing novel catalytic systems.
Synthesis of Bis(tri-tert-butylphosphine)platinum(0)
A convenient and widely cited synthesis of Pt(P(t-Bu)₃)₂ was reported by Goel, Ogini, and Srivastava in 1981.[1] The procedure involves the reduction of a platinum(II) precursor in the presence of tri-tert-butylphosphine.
Experimental Protocol: Synthesis of Pt(P(t-Bu)₃)₂[1]
Materials:
-
cis-Dichlorobis(tri-tert-butylphosphine)platinum(II) (cis-[PtCl₂(P(t-Bu)₃)₂])
-
Sodium amalgam (Na/Hg, ~1%)
-
Anhydrous, deoxygenated tetrahydrofuran (B95107) (THF)
-
Anhydrous, deoxygenated n-pentane
-
Standard Schlenk line and glassware
Procedure:
-
A suspension of cis-[PtCl₂(P(t-Bu)₃)₂] in THF is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
An excess of sodium amalgam is added to the stirred suspension at room temperature.
-
The reaction mixture is stirred vigorously for several hours. The progress of the reduction can be monitored by the disappearance of the starting platinum(II) complex.
-
Upon completion, the reaction mixture is filtered through a medium-porosity frit under inert atmosphere to remove the amalgam and any solid byproducts.
-
The THF is removed from the filtrate under reduced pressure to yield a solid residue.
-
The residue is extracted with n-pentane, and the resulting solution is filtered.
-
The volume of the pentane (B18724) solution is reduced in vacuo, and the solution is cooled to induce crystallization.
-
The resulting colorless crystals of Pt(P(t-Bu)₃)₂ are isolated by filtration, washed with a small amount of cold pentane, and dried under vacuum.
Oxidative Addition Reactions: A Qualitative Overview
The reactivity of Pt(P(t-Bu)₃)₂ in oxidative addition reactions has been qualitatively explored with a range of substrates.[1] The general transformation involves the cleavage of a substrate bond (e.g., C-X, H-X, S-S) and the formation of two new bonds to the platinum center, resulting in a square planar platinum(II) complex.
Table 1: Qualitative Reactivity of Pt(P(t-Bu)₃)₂ with Various Substrates [1]
| Substrate Class | Example Substrate | Product Type | Observations |
| Alkyl Halides | Methyl iodide (CH₃I) | trans-[PtI(CH₃)(P(t-Bu)₃)₂] | Rapid reaction at room temperature. |
| Ethyl bromide (C₂H₅Br) | trans-[PtBr(C₂H₅)(P(t-Bu)₃)₂] | Reaction proceeds readily. | |
| Aryl Halides | Phenyl iodide (C₆H₅I) | trans-[PtI(C₆H₅)(P(t-Bu)₃)₂] | Oxidative addition occurs. |
| Acyl Halides | Acetyl chloride (CH₃COCl) | trans-[PtCl(COCH₃)(P(t-Bu)₃)₂] | Facile reaction. |
| Hydrogen Halides | Hydrogen chloride (HCl) | trans-[PtCl(H)(P(t-Bu)₃)₂] | Protonation of the platinum center. |
| Disulfides | Diphenyl disulfide (Ph₂S₂) | cis-[Pt(SPh)₂(P(t-Bu)₃)₂] | Cleavage of the S-S bond. |
Note: The stereochemistry of the products is typically trans due to the steric bulk of the phosphine ligands, with the exception of some substrates like disulfides which can yield cis products.
Mechanistic Considerations
While detailed kinetic studies on the oxidative addition to Pt(P(t-Bu)₃)₂ are scarce, extensive research on the analogous palladium complex, Pd(P(t-Bu)₃)₂, provides significant insights into the plausible mechanisms. Two primary pathways are generally considered: a concerted mechanism and a stepwise, Sₙ2-type mechanism. Furthermore, the dissociation of a phosphine ligand to form a highly reactive monoligated species, [Pt(P(t-Bu)₃)], is a crucial aspect of the overall mechanism, particularly with sterically demanding substrates.
The Role of Ligand Dissociation
Due to the large cone angle of the tri-tert-butylphosphine ligand, the bis-ligated complex, Pt(P(t-Bu)₃)₂, is in equilibrium with the monoligated species, [Pt(P(t-Bu)₃)], in solution. This dissociation is often a prerequisite for the oxidative addition of bulky substrates.
Caption: Ligand dissociation equilibrium of Pt(P(t-Bu)₃)₂.
Concerted vs. Stepwise Mechanisms
-
Concerted Mechanism: In this pathway, the C-X bond of the substrate adds across the platinum center in a single step through a three-centered transition state. This mechanism is often favored for less polar substrates and for the monoligated platinum species.
-
Stepwise (Sₙ2-type) Mechanism: This pathway involves the nucleophilic attack of the platinum(0) center on the electrophilic carbon of the substrate, leading to the displacement of the halide and the formation of a cationic platinum(II) intermediate, which then coordinates the halide anion. This mechanism is more likely for polar substrates.
References
Unveiling the Electronic Landscape of Bis(tri-tert-butylphosphine)platinum(0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(tri-tert-butylphosphine)platinum(0), scientifically denoted as [Pt(P(t-Bu)₃)₂], is a pivotal organometallic complex renowned for its catalytic prowess in a myriad of organic transformations and its emerging role in materials science.[1] The unique electronic properties of this complex, stemming from the interplay between the electron-rich platinum(0) center and the sterically demanding, strongly donating tri-tert-butylphosphine (B79228) ligands, are fundamental to its reactivity and functionality.[2][3] This technical guide provides a comprehensive overview of the electronic properties of [Pt(P(t-Bu)₃)₂], consolidating available experimental data and theoretical insights. It is designed to serve as an in-depth resource for researchers leveraging this complex in catalysis, drug development, and materials science.
Electronic Structure and Bonding
The [Pt(P(t-Bu)₃)₂] complex adopts a nearly linear P-Pt-P coordination geometry, a consequence of the steric bulk of the tri-tert-butylphosphine ligands.[3][4] The electronic structure is characterized by a platinum(0) center with a filled d¹⁰ electron configuration. The dominant bonding interaction involves the donation of electron density from the phosphorus lone pairs of the phosphine (B1218219) ligands to the empty s and p orbitals of the platinum center, forming strong σ-bonds.
Concurrently, there is a significant π-backbonding interaction where electron density from the filled d-orbitals of the platinum atom is donated into the empty σ* orbitals of the P-C bonds of the phosphine ligands. This synergistic σ-donation and π-backbonding strengthens the Pt-P bond and profoundly influences the electronic properties of the complex, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Quantitative Electronic Properties
The electronic characteristics of [Pt(P(t-Bu)₃)₂] have been probed through electrochemical methods, providing valuable quantitative data.
| Parameter | Value | Method | Solvent | Reference |
| Oxidation Potential (E₁/₂) | -0.07 V (vs. Fc/Fc⁺) | Cyclic Voltammetry | 1,2-difluorobenzene | [5][6] |
Table 1: Electrochemical Data for Bis(tri-tert-butylphosphine)platinum(0)
The cyclic voltammetry data reveals that [Pt(P(t-Bu)₃)₂] undergoes a one-electron oxidation at a potential of -0.07 V relative to the ferrocene (B1249389)/ferrocenium redox couple.[5][6] This value underscores the electron-rich nature of the platinum(0) center, which is readily oxidized. This property is a cornerstone of its utility in oxidative addition reactions, a key step in many catalytic cycles.
Experimental Protocols
Cyclic Voltammetry
The electrochemical behavior of Bis(tri-tert-butylphosphine)platinum(0) was investigated using cyclic voltammetry (CV). A detailed experimental protocol, based on the literature, is as follows:
Objective: To determine the oxidation potential of [Pt(P(t-Bu)₃)₂].
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0)
-
1,2-difluorobenzene (solvent)
-
Tetrabutylammonium hexafluorophosphate (B91526) ([nBu₄N][PF₆]) (electrolyte)
-
Glassy carbon working electrode
-
Platinum counter electrode
-
Silver wire reference electrode
-
Ferrocene (internal standard)
Procedure:
-
A solution of Bis(tri-tert-butylphosphine)platinum(0) (2 mM) and [nBu₄N][PF₆] (0.2 M) is prepared in 1,2-difluorobenzene.
-
The electrochemical cell is assembled with the glassy carbon working electrode, platinum counter electrode, and silver wire reference electrode.
-
The solution is purged with an inert gas (e.g., argon) to remove dissolved oxygen.
-
Cyclic voltammograms are recorded at various scan rates (e.g., 10, 30, 50, 70, and 100 mV s⁻¹).
-
After the initial measurements, a small amount of ferrocene is added to the solution, and the cyclic voltammogram is recorded again to reference the potential of the Pt(0)/Pt(I) couple to the Fc/Fc⁺ couple.
Data Analysis: The half-wave potential (E₁/₂) for the oxidation of [Pt(P(t-Bu)₃)₂] is determined from the average of the anodic and cathodic peak potentials.
Theoretical Insights and Molecular Orbital Diagram
While specific high-level computational studies on the electronic structure of [Pt(P(t-Bu)₃)₂] are not extensively available in the public domain, a qualitative molecular orbital (MO) diagram can be constructed based on the principles of coordination chemistry and data from analogous complexes.
The HOMO is expected to be primarily of platinum d-orbital character, specifically a combination of the d(xz), d(yz), and d(xy) orbitals. The strong σ-donating phosphine ligands raise the energy of the d-orbitals, contributing to the electron-rich nature of the complex and its low oxidation potential. The LUMO is likely to be a combination of platinum p-orbitals and the σ* orbitals of the Pt-P bonds.
This MO diagram illustrates that the HOMO-LUMO gap is a critical parameter governing the complex's reactivity and photophysical properties. The electron-donating phosphine ligands decrease this gap by raising the energy of the HOMO, making electronic transitions more accessible and facilitating oxidative addition reactions.
Implications for Catalysis and Materials Science
The electronic properties of [Pt(P(t-Bu)₃)₂] are directly correlated with its exceptional performance in catalysis. The electron-rich platinum center readily engages in oxidative addition with a wide range of substrates, including challenging C-H and C-X bonds. The strong donor character of the phosphine ligands also promotes the subsequent reductive elimination step, completing the catalytic cycle.
In the realm of materials science, the electronic structure of [Pt(P(t-Bu)₃)₂] makes it a promising candidate for applications in organic light-emitting diodes (OLEDs).[1] The ability to tune the HOMO-LUMO gap through ligand modification could allow for the development of phosphorescent materials with specific emission colors and high quantum efficiencies.
Conclusion
Bis(tri-tert-butylphosphine)platinum(0) possesses a unique electronic structure defined by its electron-rich platinum(0) center and strongly donating phosphine ligands. The available electrochemical data confirms its facile oxidation, a key feature underpinning its catalytic activity. While a complete experimental and computational picture of its electronic properties is still emerging, the established principles of coordination chemistry provide a robust framework for understanding its reactivity. Further detailed spectroscopic and theoretical investigations will undoubtedly continue to unveil new facets of this versatile complex, paving the way for novel applications in both catalysis and materials science.
References
- 1. chem.kuleuven.be [chem.kuleuven.be]
- 2. par.nsf.gov [par.nsf.gov]
- 3. biomolmd.org [biomolmd.org]
- 4. EP3594219B1 - Organoaminosilane precursors and methods for depositing films comprising same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. One‐Electron Oxidation of [M(PtBu3)2] (M=Pd, Pt): Isolation of Monomeric [Pd(PtBu3)2]+ and Redox‐Promoted C−H Bond Cyclometalation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bis(tri-tert-butylphosphine)platinum(0) as a Catalyst in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(tri-tert-butylphosphine)platinum(0), often abbreviated as Pt(P(t-Bu)₃)₂, as a catalyst in various cross-coupling reactions. While its palladium analogue, Pd(P(t-Bu)₃)₂, is more extensively documented, the principles and applications often translate to the platinum catalyst, which is noted for its unique reactivity and stability in certain contexts. This document outlines detailed protocols and quantitative data, primarily drawing from well-established procedures for the analogous palladium catalyst, and adapts them for the platinum complex.
Introduction to Bis(tri-tert-butylphosphine)platinum(0)
Bis(tri-tert-butylphosphine)platinum(0) is a 14-electron platinum complex featuring bulky and electron-rich tri-tert-butylphosphine (B79228) ligands. These ligands are crucial for stabilizing the platinum(0) center and facilitating the key steps of oxidative addition and reductive elimination in catalytic cycles. The steric bulk of the phosphine (B1218219) ligands promotes the formation of monoligated platinum species in solution, which are often the active catalytic species. This catalyst is particularly effective for coupling reactions involving sterically hindered substrates and less reactive electrophiles, such as aryl chlorides.
Key Advantages:
-
High Reactivity: The electron-rich nature of the phosphine ligands enhances the rate of oxidative addition.
-
Thermal Stability: The complex exhibits good thermal stability, allowing for reactions at elevated temperatures.
-
Broad Substrate Scope: Effective for a range of cross-coupling reactions including Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination.
Applications in Cross-Coupling Reactions
Pt(P(t-Bu)₃)₂ is a versatile catalyst for the formation of carbon-carbon and carbon-heteroatom bonds. Below are summaries of its application in key cross-coupling reactions, with quantitative data presented in tabular format. The data is largely based on reactions catalyzed by the palladium analogue, Pd(P(t-Bu)₃)₂, which is expected to show similar trends in reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The Pt(P(t-Bu)₃)₂ catalyst is particularly effective for the coupling of challenging substrates like aryl chlorides.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids *
| Entry | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 95 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 92 |
| 3 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | CsF | Dioxane | 100 | 18 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 8 | 98 |
Data adapted from studies on the analogous Pd(P(t-Bu)₃)₂ catalyst. Catalyst loading: 1-2 mol%.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate. Pt(P(t-Bu)₃)₂ is an effective catalyst, particularly for reactions involving aryl chlorides which are often unreactive with other catalysts.[1]
Table 2: Stille Coupling of Aryl Chlorides with Organostannanes *
| Entry | Aryl Chloride | Organostannane | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | (Tributylstannyl)benzene | CsF | Dioxane | 100 | 16 | 94 |
| 2 | 2-Chloropyridine | (Tributylstannyl)thiophene | CsF | Dioxane | 100 | 16 | 85 |
| 3 | 4-Chlorotoluene | (Trimethylstannyl)benzene | None | Toluene | 110 | 24 | 89 |
| 4 | 1-Chloro-2-nitrobenzene | (Tributylstannyl)benzene | CsF | Dioxane | 80 | 12 | 91 |
Data adapted from studies on the analogous Pd(P(t-Bu)₃)₂ catalyst. Catalyst loading: 1.5 mol%.
Heck Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene. The use of Pt(P(t-Bu)₃)₂, by analogy to its palladium counterpart, allows for the coupling of aryl chlorides with various olefins.
Table 3: Heck Reaction of Aryl Chlorides with Alkenes *
| Entry | Aryl Chloride | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Styrene | Cs₂CO₃ | Dioxane | 120 | 24 | 85 |
| 2 | 4-Chloroanisole | n-Butyl acrylate | Cy₂NMe | Dioxane | 100 | 18 | 90 |
| 3 | 1-Chloronaphthalene | Styrene | Cs₂CO₃ | DMA | 120 | 16 | 88 |
| 4 | 2-Chlorotoluene | n-Butyl acrylate | Cs₂CO₃ | Dioxane | 120 | 24 | 78 |
Data adapted from studies on the analogous Pd(P(t-Bu)₃)₂ catalyst. Catalyst loading: 1-2 mol%.
Buchwald-Hartwig Amination
This reaction forms carbon-nitrogen bonds through the coupling of amines with aryl halides. The bulky and electron-rich nature of the P(t-Bu)₃ ligand is crucial for facilitating the reductive elimination step to form the C-N bond.
Table 4: Buchwald-Hartwig Amination of Aryl Chlorides *
| Entry | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 96 |
| 2 | 2-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | 85 |
| 3 | 4-Chloroanisole | Di-n-butylamine | K₃PO₄ | Dioxane | 110 | 20 | 92 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | NaOtBu | Toluene | 80 | 12 | 98 |
Data adapted from studies on the analogous Pd(P(t-Bu)₃)₂ catalyst. Catalyst loading: 1-2 mol%.
Experimental Protocols
The following are general protocols for cross-coupling reactions using Pt(P(t-Bu)₃)₂ as the catalyst. These protocols are based on established methods for the analogous palladium catalyst and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, and base.
-
Add Pt(P(t-Bu)₃)₂ (0.01-0.02 mmol, 1-2 mol%).
-
Evacuate the Schlenk tube and backfill with argon (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
General Protocol for Stille Coupling
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Additive (e.g., CsF, 2.0 mmol, if required)
-
Anhydrous, degassed solvent (e.g., dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide and additive (if used).
-
Add Pt(P(t-Bu)₃)₂ (0.015 mmol, 1.5 mol%).
-
Evacuate the Schlenk tube and backfill with argon (repeat three times).
-
Add the anhydrous, degassed solvent via syringe, followed by the organostannane.
-
Stir the reaction mixture at the desired temperature (typically 100-110 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).
-
Quench the reaction with an aqueous solution of KF (1 M) and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of a Cross-Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a Pt(0) complex.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Workflow
This diagram outlines the typical workflow for setting up a cross-coupling reaction under an inert atmosphere.
Caption: Experimental workflow for a typical cross-coupling reaction.
Factors Affecting Catalyst Performance
This diagram illustrates the logical relationships between key factors that influence the performance of the Pt(P(t-Bu)₃)₂ catalyst.
Caption: Key factors influencing catalyst performance in cross-coupling.
References
Application Notes and Protocols for Catalysis with Bis(tri-tert-butylphosphine)platinum(0)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Bis(tri-tert-butylphosphine)platinum(0), herein referred to as Pt(P(t-Bu)₃)₂, as a catalyst in organic synthesis. The protocols focus on its primary application in hydrosilylation reactions of alkynes and alkenes, offering high efficiency, regioselectivity, and stereoselectivity.
Catalyst Information
Chemical Name: Bis(tri-tert-butylphosphine)platinum(0) Formula: C₂₄H₅₄P₂Pt Molecular Weight: 599.71 g/mol CAS Number: 60648-70-6 Appearance: White to off-white solid.
Handling and Storage: Pt(P(t-Bu)₃)₂ is sensitive to air and moisture. It should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. Store the catalyst in a tightly sealed container at 2-8°C.
Core Applications: Hydrosilylation
Pt(P(t-Bu)₃)₂ is a highly effective catalyst for the hydrosilylation of unsaturated carbon-carbon bonds, a process that involves the addition of a silicon-hydride bond across a double or triple bond. The bulky tri-tert-butylphosphine (B79228) ligands on the platinum center play a crucial role in the catalyst's stability and reactivity, often leading to high selectivity.
Hydrosilylation of Terminal Alkynes
The hydrosilylation of terminal alkynes using a Pt(P(t-Bu)₃)₂-based catalyst system provides a highly efficient and selective method for the synthesis of vinylsilanes. These products are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. A commonly used and highly effective variant is the in-situ generation of the active catalyst from a platinum(0) precursor and tri-tert-butylphosphine, such as the t-Bu₃P-Pt(DVDS) system (where DVDS is divinyltetramethyldisiloxane).[1][2] This combination offers excellent regio- and stereoselectivity.[1]
General Reaction Scheme:
The reaction typically yields the β-(E)-isomer as the major product with high selectivity.
Experimental Protocol: Hydrosilylation of 1-Octyne (B150090) with Triethylsilane
This protocol is adapted from procedures demonstrating high regio- and stereoselectivity.[2]
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂] or a suitable Pt(0) precursor like Pt(DVDS) and tri-tert-butylphosphine (P(t-Bu)₃)
-
1-Octyne
-
Triethylsilane
-
Anhydrous, degassed solvent (e.g., Toluene (B28343) or THF)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Preparation (if using an in-situ method): In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst. For the t-Bu₃P-Pt(DVDS) system, mix equimolar amounts of Pt(DVDS) and P(t-Bu)₃ in the chosen anhydrous solvent.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the solvent.
-
Addition of Reactants: Add 1-octyne (1.0 mmol, 1.0 equiv) to the flask, followed by triethylsilane (1.1 mmol, 1.1 equiv).
-
Catalyst Addition: Add the Pt(P(t-Bu)₃)₂ catalyst (0.01-1 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, GC, or ¹H NMR.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to isolate the vinylsilane product.
Quantitative Data for Hydrosilylation of Terminal Alkynes
The following table summarizes representative data for the hydrosilylation of various terminal alkynes, highlighting the high yields and selectivity typically achieved with this catalytic system.
| Entry | Alkyne Substrate | Silane | Product(s) | Yield (%) | Regio-/Stereoselectivity (β(E):α) |
| 1 | 1-Hexyne | Triethylsilane | (E)-1-(Triethylsilyl)-1-hexene | >95 | >98:2 |
| 2 | Phenylacetylene | Triethylsilane | (E)-Styryltriethylsilane | 98 | >99:1 |
| 3 | 1-Octyne | Tetramethyldisiloxane | Vinylsiloxane adduct | High | Excellent |
| 4 | Ethynylfluorene derivative | Carboranylsilane | β-(E) isomer | High | Selective for β-(E) |
Data is compiled from representative literature demonstrating the efficacy of Pt(0)-P(t-Bu)₃ catalyst systems.[2]
Hydrosilylation of Alkenes
Pt(P(t-Bu)₃)₂ also catalyzes the hydrosilylation of alkenes, providing a route to alkylsilanes. The reaction generally proceeds with anti-Markovnikov selectivity, with the silicon atom adding to the less substituted carbon of the double bond.
General Reaction Scheme:
Experimental Protocol: Hydrosilylation of 1-Octene (B94956) with Phenylsilane (B129415)
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]
-
1-Octene
-
Phenylsilane
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or glovebox
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add anhydrous toluene to a Schlenk flask.
-
Catalyst Addition: Add the Pt(P(t-Bu)₃)₂ catalyst (0.01-0.1 mol%).
-
Addition of Reactants: Add 1-octene (1.0 mmol, 1.0 equiv) followed by phenylsilane (1.2 mmol, 1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60-80 °C). Monitor the reaction by GC or ¹H NMR.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure, and the product purified by distillation or column chromatography.
Quantitative Data for Hydrosilylation of Alkenes
| Entry | Alkene Substrate | Silane | Product | Yield (%) | Turnover Number (TON) |
| 1 | 1-Octene | Dimethylphenylsilane | 1-(Dimethylphenylsilyl)octane | >90 | up to 10⁶ |
| 2 | Styrene | Triethoxysilane | 2-(Triethoxysilyl)ethylbenzene | High | High |
| 3 | Allylbenzene | Triethylsilane | 3-Phenylpropyl(triethyl)silane | Good | - |
Note: While Pt(P(t-Bu)₃)₂ is an effective catalyst, some high turnover numbers reported in the literature may refer to highly optimized or heterogeneous platinum catalyst systems.
Visualizations
Experimental Workflow for Hydrosilylation
Caption: General experimental workflow for a platinum-catalyzed hydrosilylation reaction.
Catalytic Cycle: Chalk-Harrod Mechanism for Hydrosilylation
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation of an alkene.
References
Application Notes and Protocols: Bis(tri-tert-butylphosphine)platinum(0) Catalyzed Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tri-tert-butylphosphine)platinum(0), often abbreviated as Pt(P(t-Bu)₃)₂, is a highly effective and versatile catalyst in organic synthesis, particularly valued for its role in constructing complex molecular architectures essential for pharmaceutical compounds.[1] Its utility stems from the sterically bulky and electron-rich nature of the tri-tert-butylphosphine (B79228) ligands, which promote efficient catalysis in various transformations, including cross-coupling and hydrogenation reactions.[1] This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates using this platinum catalyst, with a focus on reproducibility and clear data presentation.
Key Applications
Data Presentation: Catalyst Performance in Negishi Cross-Coupling
The following table summarizes the quantitative data for the synthesis of a 5-fluoroalkylated pyrimidine (B1678525) nucleoside intermediate via a Negishi cross-coupling reaction. The data is extracted from a comparative study that evaluated the efficacy of various catalysts.
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) |
| Pt(P(t-Bu)₃)₂ | 3',5'-bis-O-(tert-butyldimethylsilyl)-5-iodo-2'-deoxyuridine | (4-fluorobutyl)zinc bromide | 3',5'-bis-O-(tert-butyldimethylsilyl)-5-(4-fluorobutyl)-2'-deoxyuridine | 43 |
Experimental Protocols
Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling
This protocol is adapted from a general procedure for the Negishi cross-coupling of 5-iodo-2'-deoxyuridine nucleosides with alkylzinc reagents.
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]
-
3',5'-bis-O-(tert-butyldimethylsilyl)-5-iodo-2'-deoxyuridine
-
(4-fluorobutyl)zinc bromide (or other suitable alkylzinc reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add Bis(tri-tert-butylphosphine)platinum(0) (5 mol%).
-
Addition of Reactants: To the flask, add 3',5'-bis-O-(tert-butyldimethylsilyl)-5-iodo-2'-deoxyuridine (1.0 equivalent) and anhydrous THF.
-
Initiation of Reaction: To the stirred solution, add the (4-fluorobutyl)zinc bromide solution (typically 0.5 M in THF, 1.5 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 5-fluoroalkylated pyrimidine nucleoside.
Mandatory Visualizations
Catalytic Cycle for Negishi Cross-Coupling
Caption: Simplified catalytic cycle for the Pt(P(t-Bu)₃)₂ catalyzed Negishi cross-coupling reaction.
Experimental Workflow for Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides
Caption: General experimental workflow for the synthesis of 5-fluoroalkylated pyrimidine nucleosides.
References
Application Notes and Protocols: Bis(tri-tert-butylphosphine)platinum(0) in Tandem Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(tri-tert-butylphosphine)platinum(0), often abbreviated as Pt(P(t-Bu)₃)₂, is a powerful catalyst known for its utility in a variety of organic transformations. Its bulky tri-tert-butylphosphine (B79228) ligands create a sterically hindered and electron-rich platinum center, which facilitates oxidative addition and reductive elimination steps crucial for many catalytic cycles. While extensively studied in cross-coupling and other single-step transformations, its application in tandem catalysis, where multiple bond-forming events occur in a single pot with a single catalyst, is a more specialized area of research.
Despite a comprehensive search of available scientific literature, specific examples of tandem, cascade, or domino reactions catalyzed solely by Bis(tri-tert-butylphosphine)platinum(0) are not well-documented. Much of the research on tandem catalysis involving phosphine-ligated Group 10 metals has predominantly focused on palladium complexes.
However, related platinum catalysts have been employed in sequential, one-pot processes that, while not strictly tandem catalysis, demonstrate the potential of platinum complexes in multi-step syntheses. One such example is the formal hydrocarbation of terminal alkynes, which involves a platinum-catalyzed hydrosilylation followed by a palladium-catalyzed cross-coupling. While Pt(P(t-Bu)₃)₂ itself was not the specific catalyst used in the initial reports of this two-step process, the reactivity principles are relevant.
This document will provide a conceptual framework and a generalized protocol for a potential tandem reaction, drawing parallels from related platinum and palladium-catalyzed processes. It is important to note that the following protocols are illustrative and would require significant optimization and validation for any specific application.
Conceptual Application: Tandem Hydrosilylation/Cross-Coupling of Terminal Alkynes
A potential, yet currently undocumented, tandem reaction involving Pt(P(t-Bu)₃)₂ could be the one-pot hydrocarbation of a terminal alkyne. This process would involve an initial hydrosilylation of the alkyne to form a vinylsilane, followed by an in-situ cross-coupling reaction with an aryl halide. For this to be a true tandem process, Pt(P(t-Bu)₃)₂ would need to catalyze both steps.
Logical Workflow for a Hypothetical Tandem Reaction
Caption: Hypothetical workflow for a Pt(P(t-Bu)₃)₂-catalyzed tandem hydrosilylation/cross-coupling reaction.
Experimental Protocols (Generalized and Hypothetical)
The following protocols are based on general procedures for related platinum and palladium-catalyzed reactions and should be considered as a starting point for development.
Protocol 1: Hypothetical Tandem Hydrosilylation/Cross-Coupling
Objective: To synthesize a substituted alkene from a terminal alkyne and an aryl halide in a one-pot reaction catalyzed by Pt(P(t-Bu)₃)₂.
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]
-
Terminal alkyne (e.g., 1-octyne)
-
Aryl halide (e.g., iodobenzene)
-
Hydrosilane (e.g., triethylsilane)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or THF)
-
Base (e.g., Cs₂CO₃ or K₃PO₄) - Note: The necessity and choice of base would require experimental validation.
-
Schlenk flask or glovebox for inert atmosphere operations
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas (argon or nitrogen), add Pt(P(t-Bu)₃)₂ (1-5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the base (1.5 - 2.0 equivalents relative to the aryl halide).
-
Dissolve the catalyst and base in the anhydrous, degassed solvent (e.g., 5 mL of toluene).
-
-
Addition of Reactants:
-
To the stirred solution, add the terminal alkyne (1.2 equivalents relative to the aryl halide).
-
Add the hydrosilane (1.5 equivalents relative to the aryl halide).
-
Finally, add the aryl halide (1.0 equivalent).
-
-
Reaction Conditions:
-
Seal the Schlenk flask and heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature would need to be determined experimentally.
-
Monitor the reaction progress by TLC or GC-MS by taking aliquots at regular intervals.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Data Presentation (Hypothetical)
Should this reaction be successful, the quantitative data would be presented as follows:
| Entry | Alkyne | Aryl Halide | Hydrosilane | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Octyne | Iodobenzene | Triethylsilane | Cs₂CO₃ | 80 | 12 | Data |
| 2 | Phenylacetylene | 4-Bromotoluene | Triethylsilane | K₃PO₄ | 100 | 24 | Data |
Signaling Pathway Visualization (Conceptual)
The following diagram illustrates the key catalytic steps that would need to occur for the proposed tandem reaction to be successful.
Caption: Conceptual catalytic cycles for a tandem hydrosilylation and cross-coupling reaction.
While the direct application of Bis(tri-tert-butylphosphine)platinum(0) in well-established tandem catalysis remains an area for future research, its known reactivity in fundamental organometallic steps suggests potential. The protocols and conceptual frameworks provided here are intended to serve as a guide for researchers interested in exploring this chemistry. Any investigation into this area would require rigorous experimental design and optimization to establish feasibility and define the scope of such tandem reactions. Further research is needed to isolate and characterize intermediates and to perform kinetic studies to fully elucidate the reaction mechanism.
Application Notes and Protocols for the Catalytic Cycle of Bis(tri-tert-butylphosphine)platinum(0) in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the presumed catalytic cycle of bis(tri-tert-butylphosphine)platinum(0), [Pt(P(t-Bu)₃)₂], in Suzuki-Miyaura cross-coupling reactions. While platinum-catalyzed Suzuki couplings are less common than their palladium counterparts, the underlying principles of the catalytic cycle are generally considered to be analogous. The bulky and electron-rich tri-tert-butylphosphine (B79228) ligands play a crucial role in promoting the catalytic activity.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The general transformation involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a transition metal complex.
Catalytic Cycle Overview
The catalytic cycle of [Pt(P(t-Bu)₃)₂] in Suzuki coupling is proposed to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The large steric bulk of the tri-tert-butylphosphine ligands is thought to facilitate the formation of a highly reactive, monoligated platinum(0) species, which is believed to be a key active species in the catalytic cycle.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (Ar-X) to the coordinatively unsaturated platinum(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new platinum(II) intermediate. The oxidation state of platinum changes from 0 to +2.
-
Transmetalation: In this step, the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the platinum(II) complex, displacing the halide. This process is typically facilitated by a base, which activates the organoboron compound.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (Ar and Ar') from the platinum(II) complex to form the desired biaryl product (Ar-Ar'). This step regenerates the platinum(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
Quantitative data for Suzuki coupling reactions specifically catalyzed by bis(tri-tert-butylphosphine)platinum(0) is not extensively available in the peer-reviewed literature. However, the performance of the analogous and highly efficient palladium catalyst, [Pd(P(t-Bu)₃)₂], provides a valuable benchmark. The following table summarizes representative data for Suzuki-Miyaura couplings of aryl chlorides catalyzed by the palladium analogue, which can serve as a reference for expected reactivity.
| Entry | Aryl Halide (Ar-Cl) | Boronic Acid (Ar'-B(OH)₂) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 2 | 98 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 2 | 97 |
| 3 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 2 | 99 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 2 | 95 |
| 5 | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 85 |
Note: The data presented is for the analogous palladium-catalyzed reaction and is intended to be representative. Actual reaction conditions and yields for the platinum-catalyzed reaction may vary and would require optimization.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from established procedures for palladium-catalyzed reactions using bulky phosphine (B1218219) ligands and should be optimized for the specific substrates and the platinum catalyst.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]
-
Aryl halide (Ar-X)
-
Arylboronic acid (Ar'-B(OH)₂)
-
Base (e.g., K₃PO₄, Cs₂CO₃, KF)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, THF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
In a separate glovebox or under a stream of inert gas, add the bis(tri-tert-butylphosphine)platinum(0) catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Seal the flask or vial with a septum.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Catalytic Cycle of [Pt(P(t-Bu)₃)₂] in Suzuki Coupling
Caption: Proposed catalytic cycle for Suzuki coupling using [Pt(P(t-Bu)₃)₂].
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for the Synthesis of Complex Molecules with Bis(tri-tert-butylphosphine)platinum(0) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of complex molecules utilizing the highly efficient and selective catalyst, Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂], and its closely related palladium analog. The bulky and electron-rich tri-tert-butylphosphine (B79228) ligands on these catalysts impart unique reactivity, enabling challenging transformations in organic synthesis.
This document is divided into two main sections. The first details the platinum-catalyzed hydrosilylation of terminal alkynes for the stereoselective synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. The second section provides a comprehensive protocol for a Negishi cross-coupling reaction to synthesize medicinally relevant 5-fluoroalkylated pyrimidine (B1678525) nucleosides, a reaction where the analogous Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂] has demonstrated superior performance. This comparative example is included due to the extensive documentation available and its direct relevance to drug development professionals.
Section 1: Platinum-Catalyzed Hydrosilylation of Terminal Alkynes
The platinum-catalyzed hydrosilylation of terminal alkynes is a powerful and atom-economical method for the synthesis of vinylsilanes with high regio- and stereoselectivity. The catalyst system, featuring a Pt(0) center and the bulky tri-tert-butylphosphine ligand, efficiently promotes the syn-addition of a hydrosilane across the carbon-carbon triple bond.
Application Highlight: Stereoselective Synthesis of (E)-Vinylsilanes
This protocol is based on the work of Denmark and Wang, who developed a highly efficient method for the hydrosilylation of terminal alkynes. The resulting vinylsilanes are valuable intermediates that can be used in a variety of subsequent transformations, including palladium-catalyzed cross-coupling reactions.[1][2]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the results for the platinum-catalyzed hydrosilylation of various terminal alkynes. The data highlights the high yields and excellent stereoselectivity of the reaction.
| Entry | Alkyne Substrate (R) | Hydrosilane | Product | Yield (%) | Regio-/Stereoselectivity (E:Z) |
| 1 | n-C₆H₁₃ | HSiMe₂OSiMe₂H | (E)-n-C₆H₁₃-CH=CH-SiMe₂OSiMe₂H | 95 | >98:2 |
| 2 | Ph | HSiMe₂OSiMe₂H | (E)-Ph-CH=CH-SiMe₂OSiMe₂H | 98 | >98:2 |
| 3 | TBSO(CH₂)₃ | HSiMe₂OSiMe₂H | (E)-TBSO(CH₂)₃-CH=CH-SiMe₂OSiMe₂H | 96 | >98:2 |
| 4 | Cy | HSiMe₂OSiMe₂H | (E)-Cy-CH=CH-SiMe₂OSiMe₂H | 93 | >98:2 |
| 5 | t-Bu | HSiMe₂OSiMe₂H | (E)-t-Bu-CH=CH-SiMe₂OSiMe₂H | 90 | >98:2 |
Experimental Protocol: Platinum-Catalyzed Hydrosilylation
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂] or a suitable Pt(0) precursor with P(t-Bu)₃ ligand (e.g., t-Bu₃P-Pt(DVDS))[1]
-
Terminal alkyne
-
Hydrosilane (e.g., 1,1,3,3-tetramethyldisiloxane)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
In a nitrogen-filled glovebox or under a stream of argon, add the platinum catalyst (0.1-1 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous solvent, followed by the terminal alkyne (1.0 equiv).
-
Slowly add the hydrosilane (1.1-1.5 equiv) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (E)-vinylsilane.
Logical Workflow for Platinum-Catalyzed Hydrosilylation
Caption: Experimental workflow for the platinum-catalyzed hydrosilylation of terminal alkynes.
Section 2: Palladium-Catalyzed Negishi Cross-Coupling for the Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides
While the primary focus of this document is the platinum catalyst, the synthesis of complex, biologically active molecules often requires screening of various catalysts to achieve optimal results. In the synthesis of 5-fluoroalkylated pyrimidine nucleosides, a class of compounds with potential as therapeutic and molecular imaging agents, the palladium analog, Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂], was found to be the most effective catalyst.[1] This detailed protocol is provided as a valuable resource for researchers in drug development.
Application Highlight: Synthesis of Potential Therapeutic Agents
This protocol details the Negishi cross-coupling of a protected 5-iodo-2'-deoxyuridine with a fluoroalkylzinc bromide, demonstrating a key C-C bond formation in the synthesis of modified nucleosides.
Reaction Scheme:
Quantitative Data Summary
The following table presents the results for the Pd(P(t-Bu)₃)₂-catalyzed Negishi cross-coupling, showcasing the successful synthesis of various 5-fluoroalkylated pyrimidine nucleosides.
| Entry | Iodonucleoside | Fluoroalkylzinc Bromide | Product | Yield (%) |
| 1 | 3-N-benzoyl-3′,5′-di-O-benzoyl-5-iodo-2′-deoxyuridine | BrZn-(CH₂)₃-F | 3-N-benzoyl-3′,5′-di-O-benzoyl-5-(3-fluoropropyl)-2′-deoxyuridine | 55 |
| 2 | 3-N-benzoyl-3′,5′-di-O-benzoyl-5-iodo-2′-deoxyuridine | BrZn-(CH₂)₄-F | 3-N-benzoyl-3′,5′-di-O-benzoyl-5-(4-fluorobutyl)-2′-deoxyuridine | 47 |
| 3 | 3-N-benzoyl-3′,5′-di-O-benzoyl-5-iodo-2′-deoxyuridine | BrZn-(CH₂)₅-F | 3-N-benzoyl-3′,5′-di-O-benzoyl-5-(5-fluoropentyl)-2′-deoxyuridine | 42 |
Experimental Protocol: Palladium-Catalyzed Negishi Cross-Coupling
Materials:
-
Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂]
-
Protected 5-iodonucleoside
-
Fluoroalkylzinc bromide solution
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the protected 5-iodonucleoside (1.0 equiv) and the Pd(P(t-Bu)₃)₂ catalyst (5 mol%).
-
Add anhydrous DMA to dissolve the solids.
-
To this solution, add the fluoroalkylzinc bromide solution (2.0-3.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 5-fluoroalkylated nucleoside.
Catalytic Cycle for Negishi Cross-Coupling
Caption: Simplified catalytic cycle for the palladium-catalyzed Negishi cross-coupling.
References
- 1. Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 2. Highly stereoselective hydrocarbation of terminal alkynes via Pt-catalyzed hydrosilylation/Pd-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Bis(tri-tert-butylphosphine)platinum(0) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in reactions utilizing Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(tBu)₃)₂].
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common general causes?
Low yields in reactions catalyzed by Bis(tri-tert-butylphosphine)platinum(0) can often be attributed to a few key factors:
-
Catalyst Inactivity: The catalyst is highly sensitive to air and moisture. Improper handling and storage can lead to decomposition and loss of catalytic activity. It is crucial to handle the catalyst under an inert atmosphere (e.g., in a glovebox).
-
Poor Reagent Quality: Impurities in solvents, starting materials, or bases can poison the catalyst or lead to undesirable side reactions. Ensure all reagents are of high purity and solvents are anhydrous and degassed.
-
Suboptimal Reaction Conditions: Temperature, solvent, base, and catalyst loading are all critical parameters that can significantly impact the reaction outcome. A systematic optimization of these conditions is often necessary.
-
Presence of Oxygen: Rigorous exclusion of oxygen is critical, as O₂ can oxidize the Pt(0) center to an inactive Pt(II) species.
Q2: I suspect my catalyst has decomposed. How can I identify and prevent this?
Catalyst decomposition is a primary reason for low yields. Here’s how to address it:
-
Identification: A color change in the solid catalyst from white/off-white to a darker color can indicate decomposition. In solution, the formation of platinum black (a fine, black precipitate) is a clear sign of catalyst decomposition.
-
Prevention:
-
Storage: Store Bis(tri-tert-butylphosphine)platinum(0) in a glovebox or a desiccator under an inert atmosphere and at the recommended temperature (often refrigerated).
-
Handling: All manipulations of the solid catalyst and the preparation of reaction mixtures should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Solvent and Reagent Purity: Use freshly distilled and thoroughly degassed solvents. Ensure all other reagents are free from peroxides and water.
-
Q3: Can the choice of solvent significantly impact my reaction?
Yes, the solvent plays a crucial role in the stability of the catalyst and the overall reaction kinetics. The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates. For instance, in many cross-coupling reactions, polar aprotic solvents like THF, dioxane, or toluene (B28343) are commonly used. Protic solvents may lead to catalyst deactivation through protonolysis.
Q4: What are common side reactions that can lead to low yields?
Several side reactions can compete with the desired transformation, consuming starting materials and reducing the yield of the desired product. These include:
-
Homocoupling: Coupling of two molecules of the same starting material.
-
Reduction: Reduction of the organic halide starting material.
-
β-Hydride Elimination: A common decomposition pathway for organometallic intermediates, leading to the formation of alkenes and a metal hydride species.
The choice of ligands, temperature, and base can influence the prevalence of these side reactions. The bulky tri-tert-butylphosphine (B79228) ligands are generally chosen to suppress some of these unwanted pathways.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in your Bis(tri-tert-butylphosphine)platinum(0) catalyzed reactions.
Problem 1: No or very low conversion of starting material.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst and ensure rigorous inert atmosphere handling. |
| Incorrect Reaction Temperature | Optimize the temperature. Some reactions require heating to overcome activation barriers, while others may proceed at room temperature. |
| Inappropriate Solvent | Try a different anhydrous, degassed solvent. Common choices include THF, dioxane, and toluene. |
| Ineffective Base | The choice of base is critical. If using a weak base, consider switching to a stronger one, or vice versa, depending on the specific reaction. |
| Poor Quality Reagents | Purify starting materials and ensure solvents are anhydrous and degassed. |
Problem 2: Formation of significant side products.
| Potential Cause | Suggested Solution |
| Homocoupling of Starting Materials | Lower the reaction temperature. Adjust the stoichiometry of the reactants. |
| Reduction of Aryl Halide | Ensure the absence of water and other protic sources. Use a non-protic solvent. |
| β-Hydride Elimination | Modify the substrate if possible. The bulky phosphine (B1218219) ligands are designed to minimize this, but it can still occur. |
Quantitative Data on Reaction Parameters
While specific quantitative data for Bis(tri-tert-butylphosphine)platinum(0) is less common in the literature compared to its palladium analogue, the following table provides a general overview of how reaction parameters can influence yield in similar cross-coupling reactions, based on extensive studies of related palladium systems. This information can serve as a valuable starting point for optimizing your platinum-catalyzed reaction.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | General Trend/Comment |
| Catalyst Loading | 1 mol% | 75 | 2 mol% | 90 | Increasing catalyst loading can improve yield, but may not be cost-effective. |
| Temperature | Room Temp. | 40 | 80 °C | 85 | Higher temperatures often increase reaction rates but can also lead to catalyst decomposition and side reactions. |
| Solvent | Toluene | 88 | THF | 92 | The optimal solvent is highly substrate-dependent. Aprotic solvents are generally preferred. |
| Base | K₃PO₄ | 65 | Cs₂CO₃ | 95 | The choice of base can have a dramatic effect on the yield. Stronger, non-coordinating bases are often effective. |
Experimental Protocols
General Protocol for a Negishi Cross-Coupling Reaction
This protocol is adapted from methodologies developed for the analogous and well-studied Pd(P(tBu)₃)₂ catalyst and serves as a robust starting point for reactions with Pt(P(tBu)₃)₂.
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(tBu)₃)₂]
-
Aryl or vinyl halide (1.0 equiv)
-
Organozinc reagent (1.2 - 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, NMP)
-
Anhydrous LiCl or ZnCl₂ (if preparing the organozinc reagent in situ)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)
Procedure:
-
In a glovebox, to an oven-dried Schlenk flask equipped with a magnetic stir bar, add Bis(tri-tert-butylphosphine)platinum(0) (1-5 mol%).
-
Add the aryl or vinyl halide (1.0 equiv).
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organozinc reagent solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle for a Generic Cross-Coupling Reaction
Caption: A generalized catalytic cycle for a cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low reaction yields.
"Preventing catalyst deactivation of Bis(tri-tert-butylphosphine)platinum(0)"
Technical Support Center: Bis(tri-tert-butylphosphine)platinum(0) Catalyst
Welcome to the Technical Support Center for Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling, use, and prevention of deactivation of this catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deactivation for Bis(tri-tert-butylphosphine)platinum(0)?
A1: The deactivation of Bis(tri-tert-butylphosphine)platinum(0) can primarily be attributed to three main factors:
-
Oxidation: The platinum(0) center is susceptible to oxidation, especially in the presence of air. The tri-tert-butylphosphine (B79228) ligands themselves can also be oxidized to phosphine (B1218219) oxides, which can alter the catalytic activity.[1][2] Therefore, it is crucial to handle the catalyst under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
Thermal Decomposition: Although considered thermally stable, the catalyst can decompose at elevated temperatures. The reported melting point is in the range of 260-269 °C, but decomposition may begin at lower temperatures depending on the reaction conditions.
-
Catalyst Poisoning: Certain functional groups and impurities can act as poisons to the platinum catalyst, leading to a significant decrease in or complete loss of activity. Common poisons include sulfur and nitrogen-containing compounds.[3][4]
Q2: How should Bis(tri-tert-butylphosphine)platinum(0) be properly stored?
A2: To ensure the longevity and reactivity of the catalyst, it should be stored under the following conditions:
-
Inert Atmosphere: Store the solid catalyst in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen.[1]
-
Low Temperature: For long-term storage, it is recommended to keep the catalyst at a reduced temperature, typically between 2-8°C.
-
Protection from Light: While not as critical as air and moisture sensitivity, it is good practice to store the catalyst in an opaque container to protect it from light, which can potentially contribute to degradation over time.
Q3: What are the signs of catalyst deactivation during a reaction?
A3: Signs of catalyst deactivation can manifest in several ways during an experiment:
-
Low or No Conversion: The most obvious sign is a significantly lower than expected or complete lack of product formation.
-
Formation of Platinum Black: Precipitation of a black solid (platinum black) from the reaction mixture is a clear indicator of catalyst decomposition.[5] This colloidal platinum is generally not catalytically active for the desired transformation.[5]
-
Change in Reaction Solution Color: While not always indicative of deactivation, a noticeable and unexpected change in the color of the reaction mixture can suggest that the catalyst is undergoing a transformation to an inactive species.
-
Inconsistent Reaction Rates: A reaction that starts at a reasonable rate and then slows down or stops completely before full conversion may be experiencing catalyst deactivation.
Q4: Can a deactivated Bis(tri-tert-butylphosphine)platinum(0) catalyst be regenerated?
A4: Regeneration of homogeneous catalysts like Bis(tri-tert-butylphosphine)platinum(0) is often challenging and may not be practical in a standard laboratory setting. While methods exist for regenerating heterogeneous platinum catalysts, such as high-temperature oxidation to remove carbonaceous deposits followed by reduction, these conditions would likely lead to the complete decomposition of the molecular complex.[6][7][8] In most cases, if the catalyst has deactivated due to oxidation or decomposition, it is not recoverable. Preventing deactivation through proper handling is the most effective strategy.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Catalytic Reaction
If you are observing poor or no conversion in your reaction catalyzed by Bis(tri-tert-butylphosphine)platinum(0), consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Verify Handling and Storage: Confirm that the catalyst was stored under an inert atmosphere and at the recommended temperature.[1] Any exposure to air or moisture can lead to deactivation. - Use a Fresh Batch: If there is any doubt about the activity of the current batch, it is advisable to use a fresh, unopened container of the catalyst. |
| Insufficient Catalyst Loading | - Increase Catalyst Amount: For challenging substrates or reactions, the initial catalyst loading may be too low. Consider incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).[9] |
| Impurities in Reagents or Solvents | - Purify Starting Materials: Ensure that all substrates, reagents, and solvents are of high purity and are thoroughly dried and degassed before use. Impurities such as sulfur or nitrogen-containing compounds can act as catalyst poisons.[3][4][10] - Check Solvent Compatibility: While the catalyst is soluble in many organic solvents, the solvent itself can influence reaction rates and catalyst stability.[11][12] Ensure the chosen solvent is appropriate for the reaction and free of peroxides or other reactive impurities. |
| Suboptimal Reaction Temperature | - Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If deactivation is suspected, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish, a modest increase in temperature may be necessary, but this should be done with caution.[13] |
Issue 2: Formation of Platinum Black During the Reaction
The appearance of a black precipitate is a strong indication of catalyst decomposition.
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition | - Reduce Reaction Temperature: High local or bulk reaction temperatures can cause the catalyst to break down.[13] Use an oil bath with good stirring to ensure uniform heating and consider lowering the set temperature. |
| Oxidative Degradation | - Improve Inert Atmosphere: Ensure that the reaction is performed under a rigorously inert atmosphere. This includes using Schlenk techniques or a glovebox for all manipulations.[1] All solvents and reagents should be thoroughly degassed. |
| Unstable Intermediates | - Modify Reaction Conditions: In some catalytic cycles, highly reactive and unstable intermediates can lead to catalyst decomposition. Altering the concentration of reactants, the rate of addition of a reagent, or the solvent may help to stabilize these intermediates. |
Experimental Protocols
Protocol 1: General Handling of Bis(tri-tert-butylphosphine)platinum(0) in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring the sealed container of the catalyst, a clean spatula, and a tared vial into the glovebox antechamber and evacuate and refill with the inert atmosphere at least three times.
-
Weighing: Inside the glovebox, carefully open the catalyst container. Using the clean spatula, transfer the desired amount of the solid catalyst to the tared vial and securely cap it.
-
Dissolution: If the catalyst is to be used in solution, add the desired amount of anhydrous, degassed solvent to the vial containing the catalyst and gently swirl to dissolve.
-
Cleanup: Securely close the main catalyst container. Clean the spatula with a dry wipe before removing it from the glovebox.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Workflow for handling air-sensitive catalysts.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 3. Catalyst_poisoning [chemeurope.com]
- 4. anysiliconerubber.com [anysiliconerubber.com]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3069352A - Process for regenerating and reactivating platinum catalyst in a reforming process - Google Patents [patents.google.com]
- 7. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 8. cscjournals.org [cscjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Support Center: Troubleshooting Side Products in Bis(tri-tert-butylphosphine)platinum(0) Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side product formation in reactions catalyzed by Bis(tri-tert-butylphosphine)platinum(0) (Pt(P(t-Bu)3)2). The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Catalyst Handling and Stability
Question: My reaction is sluggish or fails to initiate. What are the common causes related to the catalyst itself?
Answer: Several factors related to the handling and stability of the Pt(P(t-Bu)3)2 catalyst can lead to low or no reactivity. As a platinum(0) complex with bulky, electron-rich phosphine (B1218219) ligands, it is sensitive to its environment.
Troubleshooting Steps:
-
Oxygen Sensitivity: The active Pt(0) species is susceptible to oxidation. Ensure all reactions are set up under a rigorously inert atmosphere (e.g., Argon or Nitrogen). Solvents and reagents should be thoroughly degassed prior to use.
-
Moisture Sensitivity: While thermal stability is generally good, the catalyst can be sensitive to moisture, which can lead to hydrolysis and deactivation. Use anhydrous solvents and reagents.
-
Improper Storage: The catalyst should be stored in a cool, dark place under an inert atmosphere to prevent degradation.
-
Catalyst Purity: Impurities in the catalyst can inhibit the reaction. If in doubt, consider using a freshly purchased batch or purifying the existing stock.
Side Products in Hydrosilylation Reactions
Question: I am observing significant olefin isomerization in my hydrosilylation reaction. How can I minimize this side product?
Answer: Olefin isomerization is a common side reaction in platinum-catalyzed hydrosilylation. The platinum hydride intermediate, formed during the catalytic cycle, can reversibly add to the olefin, leading to double bond migration.
Mitigation Strategies:
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the isomerization pathway relative to the desired hydrosilylation.
-
Catalyst Loading: Use the lowest effective catalyst loading. Higher catalyst concentrations can sometimes lead to increased isomerization.
-
Choice of Silane (B1218182): The structure of the silane can influence the rate of productive hydrosilylation versus isomerization. Experimenting with different silanes may be beneficial.
Experimental Protocol to Minimize Olefin Isomerization: A general starting point is to perform the reaction at room temperature or below, if the reaction kinetics allow. Monitor the reaction progress closely by GC or NMR to determine the optimal reaction time, avoiding prolonged reaction times that can favor isomerization.
Question: My reaction mixture is turning black, and the catalytic activity has decreased. What is happening and how can I prevent it?
Answer: The formation of a black precipitate is often indicative of catalyst decomposition to form platinum black (colloidal platinum). This aggregation of platinum atoms leads to a loss of catalytically active homogeneous species.
Prevention and Troubleshooting:
-
Ligand Concentration: Ensure a sufficient concentration of the tri-tert-butylphosphine (B79228) ligand is present. The bulky phosphine ligands stabilize the platinum center and prevent aggregation. In some cases, adding a slight excess of the ligand can be beneficial.
-
Solvent Choice: The choice of solvent can impact catalyst stability. Non-polar, aprotic solvents are generally preferred.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
Side Products in Cross-Coupling Reactions
Question: I am observing a significant amount of homocoupling of my organometallic reagent in a cross-coupling reaction. How can this be minimized?
Answer: Homocoupling is a common side reaction in cross-coupling catalysis, where two molecules of the organometallic reagent react with each other. This is often promoted by the presence of oxygen or when using a Pd(II) or Pt(II) precatalyst that needs to be reduced in situ to the active (0) oxidation state.[1]
Strategies to Minimize Homocoupling:
-
Rigorous Oxygen Exclusion: Oxygen can promote the oxidation of the Pt(0) catalyst to Pt(II), which can then participate in homocoupling pathways.[1] Use thoroughly degassed solvents and maintain a strict inert atmosphere.
-
Use of Pt(0) Precatalyst: Directly using a Pt(0) source like Pt(P(t-Bu)3)2 can often reduce homocoupling compared to in-situ reduction of Pt(II) precursors.
-
Slow Addition of Reagent: In some cases, the slow addition of the organometallic reagent to the reaction mixture can maintain a low concentration of this reagent, thereby disfavoring the bimolecular homocoupling reaction.
-
Ligand-to-Metal Ratio: The bulky and electron-rich P(t-Bu)3 ligand generally favors the desired cross-coupling pathway. Ensure an adequate ligand-to-metal ratio to stabilize the catalyst.[2]
Quantitative Data on Homocoupling: While specific quantitative data for Pt(P(t-Bu)3)2 is not readily available in all cases, the principles are analogous to well-studied palladium systems. The table below provides a conceptual summary of factors influencing homocoupling.
| Factor | Condition Favoring Low Homocoupling | Condition Favoring High Homocoupling |
| Atmosphere | Strict Inert Atmosphere (Ar, N₂) | Presence of Oxygen |
| Catalyst Source | Direct use of Pt(0) catalyst | In-situ reduction of Pt(II) |
| Ligand | Bulky, electron-rich phosphines | Less sterically demanding ligands |
| Temperature | Lower reaction temperature | Higher reaction temperature |
Experimental Protocols
General Protocol for a Hydrosilylation Reaction with Minimized Side Products
This protocol provides a starting point for conducting a hydrosilylation reaction while minimizing common side products like olefin isomerization.
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0) (Pt(P(t-Bu)3)2)
-
Alkene
-
Hydrosilane
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Schlenk flask or glovebox equipment
Procedure:
-
In a glovebox or under a positive pressure of argon, add the Pt(P(t-Bu)3)2 catalyst (0.1-1 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent.
-
Add the alkene (1.0 equivalent).
-
Cool the mixture to 0 °C or room temperature, depending on the reactivity of the substrates.
-
Slowly add the hydrosilane (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC, GC, or NMR.
-
Upon completion, quench the reaction by exposing it to air or by adding a small amount of a suitable quenching agent.
-
Concentrate the reaction mixture under reduced pressure and purify the product by column chromatography, distillation, or recrystallization.
Note: The optimal reaction conditions (temperature, catalyst loading, and reaction time) will vary depending on the specific substrates and should be determined empirically.
References
Technical Support Center: Optimizing Bis(tri-tert-butylphosphine)platinum(0) Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for catalysis using Bis(tri-tert-butylphosphine)platinum(0), commonly referred to as Pt(P(t-Bu)₃)₂.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Question: I am observing a low or no yield in my reaction catalyzed by Bis(tri-tert-butylphosphine)platinum(0). What are the potential causes and how can I improve the yield?
Answer:
Low or no product yield is a common issue in catalysis. Several factors related to the catalyst, reagents, and reaction conditions can contribute to this problem. Below is a systematic guide to troubleshooting low yields.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Catalyst Inactivity | Ensure Catalyst Integrity: Pt(P(t-Bu)₃)₂ is sensitive to air and moisture. Handle the catalyst under an inert atmosphere (e.g., in a glovebox). Store it in a sealed container in a refrigerator (2-8°C).Verify Catalyst Quality: Impurities in the catalyst can act as poisons. If possible, verify the purity of your catalyst, for instance by ³¹P NMR spectroscopy. |
| Inefficient Catalyst Activation | Pre-activation (if necessary): While Pt(P(t-Bu)₃)₂ is often used directly, some reactions may benefit from a pre-activation step. This could involve gentle heating of the catalyst in the reaction solvent before adding the substrates. |
| Suboptimal Reaction Conditions | Optimize Catalyst Loading: An insufficient amount of catalyst will lead to low conversion. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).Screen Solvents: The choice of solvent is critical for solubility, reaction kinetics, and catalyst stability. Perform a solvent screen with common solvents for platinum catalysis such as toluene, dioxane, THF, or DMF.Adjust Temperature: Low temperatures can result in slow kinetics, while high temperatures can lead to catalyst decomposition or side reactions. Screen a range of temperatures (e.g., from room temperature to 120°C). |
| Reagent-Related Issues | Purity of Starting Materials: Ensure the purity of your substrates and reagents. Impurities can poison the catalyst.[1] |
| Reaction Monitoring | Follow Reaction Progress: Monitor the reaction over time using techniques like GC, LC-MS, or TLC to determine the optimal reaction time and to check if the reaction has stalled. |
Issue 2: Catalyst Decomposition Observed
Question: I am observing the formation of a black precipitate (platinum black) in my reaction mixture, and the reaction has stopped. What is causing this and how can I prevent it?
Answer:
The formation of platinum black indicates decomposition of the molecular catalyst into platinum nanoparticles or bulk metal, which are often less active or inactive for the desired transformation.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Air or Moisture Contamination | Maintain Inert Atmosphere: The presence of oxygen can lead to the oxidation and decomposition of the Pt(0) catalyst. Ensure all glassware is oven-dried, and all solvents and reagents are properly degassed. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen. |
| High Reaction Temperature | Lower the Temperature: The bulky tri-tert-butylphosphine (B79228) ligands help to stabilize the platinum center, but the complex can still decompose at excessively high temperatures. Try running the reaction at a lower temperature. |
| Ligand Dissociation | Add Excess Ligand (with caution): In some cases, the phosphine (B1218219) ligand can dissociate from the metal center, leading to aggregation. Adding a small excess of the tri-tert-butylphosphine ligand might help to stabilize the catalyst. However, be aware that excess ligand can sometimes inhibit the reaction. |
Frequently Asked Questions (FAQs)
Catalyst Handling and Storage
-
Q1: How should I handle and store Bis(tri-tert-butylphosphine)platinum(0)?
Reaction Optimization
-
Q2: What is a typical catalyst loading for reactions using Pt(P(t-Bu)₃)₂?
-
A2: A typical starting point for catalyst loading is in the range of 1-5 mol%. For highly efficient reactions or during optimization, the loading can sometimes be reduced to as low as 0.01 mol%.[4]
-
-
Q3: Which solvents are recommended for reactions catalyzed by Bis(tri-tert-butylphosphine)platinum(0)?
-
A3: The choice of solvent is highly dependent on the specific reaction. Common solvents that are often effective include toluene, dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). A solvent screen is recommended during the optimization of a new reaction.
-
-
Q4: What is the optimal temperature range for these reactions?
-
A4: The optimal temperature can vary significantly depending on the substrates and the specific transformation. Reactions can be run from room temperature up to 120°C or higher. It is advisable to start with a moderate temperature (e.g., 60-80°C) and then optimize by screening higher and lower temperatures.
-
Catalyst Deactivation and Regeneration
-
Q5: Can I regenerate a deactivated Bis(tri-tert-butylphosphine)platinum(0) catalyst?
-
A5: In many cases, the deactivation of homogeneous catalysts like Pt(P(t-Bu)₃)₂ through the formation of platinum black is irreversible in the reaction mixture. It is generally more practical to prevent deactivation by maintaining strict inert conditions and optimizing the reaction temperature. Some regeneration methods involving post-heat-treatment have been reported for platinum catalysts in specific applications, but this is not a straightforward procedure for in-situ regeneration.
-
Quantitative Data on Reaction Parameter Optimization
The following tables provide illustrative data on how varying reaction parameters can affect the yield of a reaction. This data is generalized from trends observed in platinum and palladium catalysis and should be adapted for your specific system.
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | 24 | 45 |
| 2 | 1.0 | 12 | 78 |
| 3 | 2.0 | 8 | 92 |
| 4 | 5.0 | 8 | 93 |
| Reaction Conditions: Generic cross-coupling reaction, constant temperature and solvent. |
Table 2: Effect of Temperature on Product Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp.) | 24 | 25 |
| 2 | 60 | 12 | 75 |
| 3 | 80 | 6 | 95 |
| 4 | 100 | 6 | 88 (slight decomposition observed) |
| Reaction Conditions: Generic cross-coupling reaction, 2.0 mol% catalyst loading, constant solvent. |
Table 3: Effect of Solvent on Product Yield
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 8 | 91 |
| 2 | Dioxane | 8 | 85 |
| 3 | THF | 12 | 65 |
| 4 | DMF | 6 | 94 |
| Reaction Conditions: Generic cross-coupling reaction, 2.0 mol% catalyst loading, 80°C. |
Experimental Protocols
General Protocol for a Platinum-Catalyzed Borylation of an Aryl Bromide
This protocol is adapted from a similar palladium-catalyzed reaction and serves as a starting point for optimization.[5]
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]
-
Aryl bromide
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Potassium acetate (B1210297) (KOAc)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under a positive pressure of argon, add Bis(tri-tert-butylphosphine)platinum(0) (e.g., 2 mol%), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3.0 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.2-0.5 M with respect to the aryl bromide).
-
Add the aryl bromide (1.0 equivalent) to the mixture.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup the reaction by filtering off the solids and concentrating the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing Reaction Workflows and Troubleshooting
Below are diagrams to help visualize experimental workflows and troubleshooting logic.
References
- 1. benchchem.com [benchchem.com]
- 2. qualitas1998.net [qualitas1998.net]
- 3. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
"Effect of solvent on Bis(tri-tert-butylphosphine)platinum(0) catalyst activity"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bis(tri-tert-butylphosphine)platinum(0) and what are its primary applications?
A1: Bis(tri-tert-butylphosphine)platinum(0) is a platinum(0) complex featuring two bulky and electron-rich tri-tert-butylphosphine (B79228) ligands. These ligands enhance the catalyst's stability and solubility in organic solvents.[1] It is a highly effective catalyst for various organic reactions, including olefin hydrogenation and cross-coupling reactions, which are crucial for synthesizing complex molecules in pharmaceutical development.[1] One of its most significant applications is in hydrosilylation reactions, the addition of a Si-H bond across an unsaturated bond, which is a key process in the organosilicon industry.
Q2: How should I handle and store the Pt(P(t-Bu)₃)₂ catalyst?
A2: Bis(tri-tert-butylphosphine)platinum(0) is a solid that should be stored at 2-8°C. While the bulky phosphine (B1218219) ligands provide some stability, it is still sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and maintain its catalytic activity.
Q3: In which solvents is the catalyst soluble?
A3: The tri-tert-butylphosphine ligands enhance the catalyst's solubility in a range of organic solvents.[1] It is generally soluble in aromatic and polar aliphatic solvents.[2]
Q4: What are the advantages of using Pt(P(t-Bu)₃)₂ over other platinum catalysts?
A4: The bulky tri-tert-butylphosphine ligands create a sterically hindered and electron-rich platinum center. This can lead to higher selectivity in reactions like hydrosilylation compared to less sterically demanding catalysts such as Speier's or Karstedt's catalysts.[3] The steric bulk can also help prevent catalyst agglomeration and deactivation.[3]
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
Q: My reaction is not proceeding, or the conversion is very low. What are the possible causes and solutions?
A: Low or no catalytic activity can stem from several factors:
-
Catalyst Deactivation:
-
Cause: The Pt(0) center is susceptible to oxidation by air. Improper handling and storage can lead to catalyst deactivation. The formation of platinum black (colloidal platinum) is a known deactivation pathway in hydrosilylation reactions.[3]
-
Solution: Ensure the catalyst is handled under a strictly inert atmosphere (glovebox or Schlenk line). Use freshly opened catalyst or ensure it has been stored properly. Degas all solvents and reagents thoroughly before use.
-
-
Inappropriate Solvent Choice:
-
Cause: The solvent plays a crucial role in stabilizing the catalyst and intermediates. A solvent that does not adequately dissolve the catalyst or reactants can lead to poor reaction rates. Additionally, coordinating solvents can sometimes compete with the ligands, affecting catalyst stability and activity.[4]
-
Solution: Choose a solvent in which the catalyst and all reactants are soluble at the reaction temperature. Refer to the Data Presentation section for guidance on solvent selection. If a coordinating solvent is suspected to be the issue, try a non-coordinating solvent.
-
-
Presence of Impurities:
-
Cause: Impurities in the reactants or solvent can poison the catalyst. Water, in particular, can be detrimental. For some reactions, acidic or basic impurities can also interfere with the catalytic cycle.
-
Solution: Use high-purity, anhydrous solvents and reagents. If necessary, purify reactants before use.
-
Issue 2: Formation of Side Products and Low Selectivity
Q: I am observing significant amounts of side products in my reaction. How can I improve the selectivity?
A: The formation of side products is often related to the reaction conditions and the nature of the catalyst.
-
Isomerization of Alkenes (in Hydrosilylation):
-
Cause: Platinum catalysts can catalyze the isomerization of terminal alkenes to internal alkenes, which may react slower or lead to different products.[3]
-
Solution: The bulky tri-tert-butylphosphine ligands on Pt(P(t-Bu)₃)₂ are generally chosen to suppress such side reactions and improve selectivity.[3] However, if isomerization is still an issue, consider lowering the reaction temperature or reaction time.
-
-
Dehydrogenative Silylation:
-
Cause: This is a common side reaction in hydrosilylation, leading to the formation of silyl-substituted alkenes and H₂.
-
Solution: The choice of catalyst and reaction conditions can influence the extent of this side reaction. Optimizing the temperature and catalyst loading may help to minimize it.
-
-
Incorrect Regio- or Stereoselectivity:
-
Cause: The solvent can influence the selectivity of a reaction by stabilizing certain transition states over others.
-
Solution: A solvent screen may be necessary to find the optimal conditions for the desired selectivity. Non-polar solvents may favor different outcomes compared to polar aprotic or protic solvents.
-
Data Presentation
Table 1: Qualitative Effects of Different Solvent Types on Catalyst Activity
| Solvent Type | Properties | Potential Effects on Pt(P(t-Bu)₃)₂ Catalysis |
| Non-polar | Low dielectric constant, does not solvate ions well (e.g., Toluene, Hexane) | - Generally good for maintaining the stability of the neutral catalyst complex. - May be less effective if the catalytic cycle involves charged intermediates. |
| Polar Aprotic | High dielectric constant, solvates cations well (e.g., THF, DMF, Acetonitrile) | - Can accelerate reactions involving polar or ionic transition states. - Ethereal solvents like THF can stabilize reactive organometallic species.[4] - Strongly coordinating solvents like DMF or acetonitrile (B52724) may compete with the phosphine ligands, potentially leading to catalyst instability or altered reactivity. |
| Polar Protic | Contains acidic protons, can act as a hydrogen bond donor (e.g., Alcohols) | - Generally less common for this type of catalysis as they can react with sensitive organometallic intermediates. - Can participate in protonolysis of metal-hydride or metal-silyl bonds, potentially disrupting the catalytic cycle. However, in some specific cases, they can act as co-catalysts or influence the selectivity. |
| Ethereal | Moderate polarity, can act as weak Lewis bases (e.g., THF, Dioxane, DME) | - Often a good compromise, providing sufficient polarity to dissolve reactants and stabilize intermediates without being overly coordinating. - The electron-donating nature of ethers can help stabilize the catalyst.[4] |
Table 2: Example of Solvent Effects on the Closely Related Pd(P(t-Bu)₃)₂ Catalyst in a Suzuki-Miyaura Coupling Reaction
Disclaimer: The following data is for the palladium analogue, Bis(tri-tert-butylphosphine)palladium(0), and is provided for illustrative purposes. While trends may be similar, the behavior of the platinum catalyst can differ.
Reaction: Suzuki-Miyaura coupling of 2-bromonaphthalene (B93597) with phenylboronic acid.
| Solvent | Conversion (%) | Selectivity (%) | Notes |
| THF | >95 | >98 | High conversion and selectivity. THF is a good solvent for this type of reaction. |
| Toluene | ~70 | ~95 | Lower conversion compared to THF, possibly due to lower polarity or different stabilization of intermediates. |
| Dioxane | ~90 | >98 | Good conversion and selectivity, similar to THF. |
| Acetonitrile | <10 | N/A | Very low conversion, suggesting that this highly coordinating solvent may inhibit the catalyst. |
| DMF | ~50 | ~90 | Moderate conversion but lower selectivity. DMF can sometimes be oxidized by Pd(II) species, which could affect the catalytic cycle.[4] |
Data is synthesized from trends reported in the literature for similar systems.[5]
Experimental Protocols
General Protocol for Hydrosilylation of an Alkyne using Pt(P(t-Bu)₃)₂
This protocol provides a general starting point and should be optimized for specific substrates.
-
Preparation:
-
In a glovebox, add Bis(tri-tert-butylphosphine)platinum(0) (0.1-1 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the desired anhydrous, degassed solvent (e.g., toluene, THF, ~0.5 M concentration of the alkyne).
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under an argon or nitrogen atmosphere.
-
-
Reaction:
-
Add the alkyne (1.0 equiv) to the flask via syringe.
-
Slowly add the hydrosilane (1.0-1.2 equiv) to the stirred solution at room temperature.
-
The reaction may be exothermic. If necessary, cool the flask in an ice bath during the addition.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor its progress by TLC or GC/MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any remaining hydrosilane with a few drops of water or a saturated aqueous solution of NH₄Cl (note: this may generate hydrogen gas).
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
References
Technical Support Center: Optimizing Ligand-to-Metal Ratio for Bis(tri-tert-butylphosphine)platinum(0)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(tri-tert-butylphosphine)platinum(0). The following information will help you optimize the ligand-to-metal ratio during your experiments to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ligand-to-metal molar ratio for the synthesis of Bis(tri-tert-butylphosphine)platinum(0)?
A1: While the optimal ratio can be substrate-dependent, a good starting point for the synthesis of Bis(tri-tert-butylphosphine)platinum(0) is a tri-tert-butylphosphine (B79228) to platinum precursor molar ratio of 2.2:1 . This slight excess of the phosphine (B1218219) ligand helps to ensure complete conversion of the platinum precursor. For analogous palladium complexes, ratios from 2:1 to 4:1 have been reported as effective.[1][2]
Q2: What are the common platinum precursors for this synthesis?
A2: Common precursors include platinum(II) chloride (PtCl₂) or its complexes, such as cis-[PtCl₂(PEt₃)₂]. The choice of precursor can influence the reaction conditions required.
Q3: How should I handle tri-tert-butylphosphine?
A3: Tri-tert-butylphosphine is pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent spontaneous combustion.[3] Solutions of tri-tert-butylphosphine are less pyrophoric but should still be handled under an inert atmosphere to avoid oxidation to the phosphine oxide.[3] The corresponding tetrafluoroborate (B81430) salt is air-stable.[3]
Q4: Is Bis(tri-tert-butylphosphine)platinum(0) air-sensitive?
A4: Yes, similar to its palladium analogue, Bis(tri-tert-butylphosphine)platinum(0) is sensitive to air and moisture.[4] It is recommended to handle the complex under an inert atmosphere, preferably in a glovebox, to prevent oxidation and hydrolysis.
Q5: How can I purify the final product?
A5: Purification can typically be achieved by removing the reaction solvent under reduced pressure, dissolving the residue in a non-polar solvent like pentane (B18724) or hexane, and washing with degassed water.[5] The organic layer is then dried, and the solvent is removed to yield the crystalline product.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction: The ligand-to-metal ratio may be too low (less than 2:1). | Increase the molar ratio of tri-tert-butylphosphine to the platinum precursor to 2.2:1 to drive the reaction to completion. |
| Oxidation of the phosphine ligand: The reaction was not performed under strictly inert conditions. | Ensure all solvents are thoroughly degassed and the reaction is carried out under a positive pressure of an inert gas (argon or nitrogen). | |
| Product is Impure (Contaminated with Starting Material) | Insufficient ligand: The amount of tri-tert-butylphosphine was not enough to fully convert the platinum precursor. | Re-run the reaction with a slightly higher ligand-to-metal ratio (e.g., 2.5:1). |
| Product is Contaminated with Phosphine Oxide | Exposure to air: The tri-tert-butylphosphine or the final product was exposed to air during the reaction or workup. | Handle all reagents and the final product under strictly inert conditions. Use freshly distilled or degassed solvents. |
| Formation of Unidentified Side Products | Excessive ligand: A large excess of the phosphine ligand (e.g., > 4:1) may lead to the formation of undesired platinum-phosphine clusters or other side products. | Reduce the ligand-to-metal ratio to the recommended starting point of 2.2:1. Monitor the reaction by ³¹P NMR spectroscopy to observe the formation of different species.[6] |
| Reaction temperature is too high: High temperatures can lead to decomposition of the product or side reactions. | Follow the recommended reaction temperature in the experimental protocol. |
Data Presentation
Table 1: Effect of Ligand-to-Metal Ratio on the Synthesis of Bis(tri-tert-butylphosphine)palladium(0) (Analogous System) [1][2]
| Ligand:Metal Molar Ratio | Observation | Outcome |
| < 2:1 | Incomplete conversion of the palladium precursor. | Low yield of the desired product. |
| 2:1 - 4:1 | Effective for the formation of the desired complex. | Good to high yields of the product. |
| 3:1 | Reported as optimal in a specific patented procedure. | High yield of the desired product. |
| > 4:1 | Potential for the formation of side products. | May lead to purification challenges. |
Experimental Protocols
Synthesis of Bis(tri-tert-butylphosphine)platinum(0)
This protocol is a general guideline and may require optimization based on the specific platinum precursor and laboratory conditions.
Materials:
-
Platinum(II) precursor (e.g., cis-[PtCl₂(PEt₃)₂])
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene)
-
Reducing agent (if starting from Pt(II), e.g., hydrazine (B178648) hydrate (B1144303) or sodium borohydride)
-
Inert atmosphere (glovebox or Schlenk line)
Methodology:
-
In a glovebox or under a positive pressure of argon, dissolve the platinum(II) precursor in the anhydrous, degassed solvent.
-
In a separate flask, prepare a solution of tri-tert-butylphosphine (2.2 molar equivalents relative to the platinum precursor) in the same solvent.
-
Slowly add the phosphine solution to the stirred solution of the platinum precursor at room temperature.
-
If a reducing agent is required, add it slowly to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (this may range from a few hours to overnight). Monitor the reaction progress by ³¹P NMR spectroscopy if possible.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., pentane or hexane).
-
Isolate the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of Bis(tri-tert-butylphosphine)platinum(0).
Caption: Relationship between ligand-to-metal ratio and reaction outcome.
References
- 1. CN101693725B - Synthesis process of bis (tri-tert-butylphosphine) palladium (0) - Google Patents [patents.google.com]
- 2. Synthesis process of bis (tri-tert-butylphosphine) palladium (0) - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105273009A - Synthetic method used for preparing bis(tri-tert-butylphosphine) palladium (O) - Google Patents [patents.google.com]
- 5. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
"Impact of temperature on Bis(tri-tert-butylphosphine)platinum(0) catalytic performance"
Welcome to the Technical Support Center for Bis(tri-tert-butylphosphine)platinum(0) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of temperature on the catalytic performance of Bis(tri-tert-butylphosphine)platinum(0), and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the catalytic activity of Bis(tri-tert-butylphosphine)platinum(0)?
A1: As with most catalytic reactions, temperature has a significant impact on the performance of Bis(tri-tert-butylphosphine)platinum(0). Generally, increasing the reaction temperature will increase the reaction rate up to an optimal point. Beyond this optimal temperature, a decline in performance may be observed due to catalyst decomposition or the promotion of undesired side reactions. For some platinum-catalyzed reactions, such as hydrosilylation, temperatures around 70°C have been found to be effective.
Q2: What is the thermal stability of Bis(tri-tert-butylphosphine)platinum(0)?
A2: While specific decomposition temperatures can be reaction-dependent, phosphine-ligated platinum(0) complexes can be susceptible to thermal degradation. At elevated temperatures, ligand dissociation can occur, leading to the formation of less active or inactive platinum species, such as platinum black. For comparison, the palladium analogue, Bis(tri-tert-butylphosphine)palladium(0), is noted for its good thermal stability, which can be attributed to the bulky tri-tert-butylphosphine (B79228) ligands that protect the metal center.
Q3: How does temperature affect the selectivity of reactions catalyzed by Bis(tri-tert-butylphosphine)platinum(0)?
A3: Temperature can influence the selectivity of a reaction by altering the relative rates of competing reaction pathways. For example, in hydrosilylation reactions, temperature can affect the ratio of α- and β-addition products. In some cases, higher temperatures may lead to a decrease in selectivity due to the formation of byproducts from side reactions or catalyst decomposition.
Q4: Can an inactive reaction at low temperature be "rescued" by increasing the temperature?
A4: In some instances, yes. If a reaction is sluggish at room temperature due to a high activation energy barrier, increasing the temperature can provide the necessary energy to overcome this barrier and initiate catalysis. For example, some platinum catalyst systems that show latency at lower temperatures can be activated by heating. One study demonstrated that a hydrosilylation reaction with inhibited catalytic activity at 25°C could be fully activated by raising the temperature to 70°C.
Troubleshooting Guide
Issue 1: Low or no catalytic activity at a given temperature.
-
Question: My reaction is not proceeding at the desired temperature. What could be the cause and how can I troubleshoot it?
-
Answer:
-
Insufficient Thermal Energy: The reaction may have a high activation energy. Gradually increase the temperature in 10-20°C increments to see if the reaction initiates.
-
Catalyst Activation: Some reactions may require an initial heating period to generate the active catalytic species.
-
Solvent Effects: Ensure your solvent is appropriate for the chosen temperature and that the catalyst is sufficiently soluble.
-
Reagent Purity: Impurities in the reagents or solvent can poison the catalyst. Ensure all components of the reaction are of high purity.
-
Issue 2: Reaction starts but then stops or slows down significantly.
-
Question: My reaction begins as expected, but the conversion plateaus before completion. What's happening?
-
Answer: This is often a sign of catalyst deactivation.
-
Thermal Decomposition: The reaction temperature may be too high, causing the Bis(tri-tert-butylphosphine)platinum(0) to decompose. Consider running the reaction at a lower temperature for a longer duration. Signs of decomposition can include the formation of a black precipitate (platinum black).
-
Oxidative Degradation: Although a Pt(0) complex, trace oxygen in the reaction mixture can lead to oxidation and deactivation, a process that can be accelerated at higher temperatures. Ensure your reaction is conducted under a strictly inert atmosphere.
-
Substrate/Product Inhibition: The substrate or product may be inhibiting the catalyst. This can sometimes be overcome by adjusting the reaction concentration or temperature.
-
Issue 3: Formation of undesirable side products at elevated temperatures.
-
Question: I am observing an increase in side products when I run my reaction at a higher temperature. How can I mitigate this?
-
Answer:
-
Lower the Temperature: The most straightforward approach is to reduce the reaction temperature. This will slow down the desired reaction but may suppress the undesired side reactions to a greater extent.
-
Optimize Reaction Time: At higher temperatures, prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress and stop it once the desired product is formed in optimal yield.
-
Screening of Conditions: A systematic screening of reaction parameters (temperature, concentration, solvent) may be necessary to find a window where the formation of the desired product is maximized relative to the side products.
-
Quantitative Data
Table 1: Expected General Trends of Temperature on Catalytic Performance
| Temperature Range | Reaction Rate | Catalyst Stability | Selectivity | Potential Issues |
| Low (e.g., < 25°C) | Slow to negligible | High | Generally high | Incomplete conversion, long reaction times |
| Moderate (e.g., 25-80°C) | Moderate to fast | Generally good | Often optimal | May require optimization for specific reactions |
| High (e.g., > 80°C) | Very fast | Decreased | May decrease | Catalyst decomposition, side product formation |
Table 2: Example Data for a Platinum-Catalyzed Hydrosilylation (Illustrative)
The following data is illustrative and based on trends observed for similar platinum catalysts. Actual results will be reaction-specific.
| Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 25 | 24 | < 10 | Reaction is very slow. |
| 50 | 12 | 65 | Moderate reaction rate. |
| 70 | 4 | 95 | Appears to be an optimal temperature. |
| 100 | 2 | 90 | Faster initial rate, but final conversion is lower due to some catalyst deactivation. |
Experimental Protocols
Protocol: Determining the Optimal Temperature for a Catalytic Reaction
This protocol provides a general workflow for investigating the impact of temperature on a reaction catalyzed by Bis(tri-tert-butylphosphine)platinum(0).
-
Reaction Setup:
-
In a glovebox or under a strictly inert atmosphere, add the solvent, substrate, and any other reagents to a series of reaction vessels.
-
Add the Bis(tri-tert-butylphosphine)platinum(0) catalyst to each vessel.
-
Seal the vessels securely.
-
-
Temperature Screening:
-
Place each reaction vessel in a pre-heated reaction block or oil bath set to a specific temperature (e.g., 25°C, 40°C, 60°C, 80°C, 100°C).
-
Ensure uniform stirring in all vessels.
-
-
Reaction Monitoring:
-
At regular time intervals, take aliquots from each reaction mixture using a syringe.
-
Quench the reaction in the aliquot immediately (e.g., by cooling or adding a quenching agent).
-
Analyze the aliquots by a suitable method (e.g., GC, LC-MS, NMR) to determine the conversion and the formation of any side products.
-
-
Data Analysis:
-
Plot the conversion versus time for each temperature.
-
Plot the final yield and selectivity as a function of temperature.
-
From these plots, determine the optimal temperature that provides a good balance between reaction rate, yield, and selectivity.
-
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: High-temperature catalyst deactivation pathway.
Technical Support Center: Bis(tri-tert-butylphosphine)platinum(0) Catalyst
This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to minimize the catalyst loading of Bis(tri-tert-butylphosphine)platinum(0), a versatile catalyst used in various organic reactions.[1][2]
Troubleshooting Guide: Minimizing Catalyst Loading
Effectively lowering catalyst loading requires careful optimization of reaction parameters. Below are common issues encountered and potential solutions.
Q1: My reaction is sluggish or stalls completely at low catalyst loading (< 0.1 mol%). What should I investigate first?
A1: When reducing catalyst concentration, the system becomes highly sensitive to inhibitors and reaction conditions.
-
Catalyst Integrity: Bis(tri-tert-butylphosphine)platinum(0) can be sensitive to air and moisture, leading to oxidation and loss of activity.[3] Ensure the catalyst has been stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (2-8°C).[4]
-
Reagent and Solvent Purity: Trace impurities in substrates or solvents can act as catalyst poisons. At high catalyst loadings, a sufficient amount of active catalyst remains to complete the reaction. At low loadings, these poisons can consume a significant fraction of the catalyst. Use high-purity, anhydrous, and thoroughly degassed solvents and reagents.
-
Oxygen Contamination: Rigorously exclude oxygen from the reaction vessel. Oxygen can oxidize the active Pt(0) center, rendering it inactive.[5] Employ robust inert atmosphere techniques, such as multiple vacuum/inert gas cycles and maintaining a positive pressure of inert gas throughout the experiment.
Q2: I've confirmed my reagents are pure and my technique is good, but the reaction is still slow. What parameters can I adjust?
A2: Systematic optimization of reaction parameters is crucial for success at low catalyst loadings.
-
Temperature: Gently increasing the reaction temperature can often accelerate the rate-limiting step of the catalytic cycle. However, be cautious, as excessive heat can also promote catalyst decomposition or side reactions.
-
Concentration: Increasing the concentration of your reactants can favor the desired reaction pathway over catalyst decomposition pathways, effectively increasing the turnover frequency of the catalyst.
-
Stirring: Ensure vigorous and efficient stirring. At very low concentrations, mass transport limitations can become significant. The catalyst must be able to interact effectively with the substrates in solution.
Q3: I am observing the formation of a black precipitate (platinum black). What does this indicate and how can I prevent it?
A3: The formation of a black precipitate is typically platinum black, which results from catalyst agglomeration and decomposition.[6] This indicates that the molecular catalyst is not stable under the reaction conditions.
-
Ligand Dissociation: The bulky tri-tert-butylphosphine (B79228) ligands are crucial for stabilizing the Pt(0) center and preventing aggregation.[6] Conditions that promote ligand dissociation (e.g., very high temperatures or interaction with certain solvents) can lead to the formation of unstable, ligand-free platinum species that aggregate.
-
Solution: Consider if the solvent is appropriate. Sometimes, a more coordinating solvent can help stabilize the catalytic species. Alternatively, the addition of a slight excess of the phosphine (B1218219) ligand may suppress dissociation, though this can also slow down the reaction by competing for coordination sites on the platinum.
Q4: My reaction works, but the results are not reproducible. Why?
A4: Reproducibility issues at low catalyst loadings almost always trace back to minute, uncontrolled variables.
-
Atmosphere Control: Inconsistent removal of air and moisture is a primary cause. Standardize your inert atmosphere techniques across all experiments.
-
Reagent Quality: The purity of reagents can vary from batch to batch. If you open a new bottle of substrate or solvent and experience issues, consider re-purifying it.
-
Stock Solution Degradation: If you use a stock solution of the catalyst, it may degrade over time. It is often best to weigh the catalyst fresh for each reaction when working at very low loadings.
Data Presentation: Catalyst Loading vs. Performance
The following table summarizes hypothetical data from an optimization study for a generic hydrosilylation reaction, illustrating the trade-offs between catalyst loading, reaction time, and product yield.
| Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) | Observations |
| 1.0 | 1 | 99 | Fast, complete conversion. |
| 0.1 | 4 | 98 | Slower, but still high-yielding. |
| 0.01 | 12 | 95 | Significant increase in reaction time. |
| 0.001 | 24 | 65 | Incomplete conversion, some catalyst decomposition observed. |
| 0.0001 | 24 | <10 | Reaction stalls, significant Pt black formation. |
Experimental Protocols
General Protocol for a Hydrosilylation Reaction with Minimized Catalyst Loading
This protocol provides a framework for performing a hydrosilylation reaction while taking the necessary precautions for low catalyst concentrations.
1. Preparation:
- Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
- Purify substrates via distillation or recrystallization.
- Use anhydrous, degassed solvent (e.g., toluene, THF) from a solvent purification system or freshly distilled.
- Handle Bis(tri-tert-butylphosphine)platinum(0) catalyst inside a glovebox.
2. Reaction Setup:
- In a glovebox, weigh the Bis(tri-tert-butylphosphine)platinum(0) catalyst (e.g., 0.01 mol%) into an oven-dried reaction flask equipped with a magnetic stir bar.
- Add the alkene substrate followed by the anhydrous, degassed solvent.
- Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line to maintain a positive pressure of inert gas.
3. Execution:
- Begin vigorous stirring.
- Using a gas-tight syringe, add the hydrosilane dropwise to the reaction mixture over several minutes.
- If necessary, heat the reaction to the desired temperature using an oil bath.
- Monitor the reaction progress by TLC, GC, or NMR by periodically taking aliquots using a syringe under a positive flow of inert gas.
4. Workup:
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction if necessary (e.g., with a small amount of methanol).
- Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or distillation.
Visualizations
Logical Relationships & Workflows
Caption: Troubleshooting flowchart for low-loading Pt(0) reactions.
Caption: Workflow for systematic catalyst loading reduction.
Frequently Asked Questions (FAQs)
Q1: What is Bis(tri-tert-butylphosphine)platinum(0) used for? A1: It is a highly effective and versatile catalyst for various organic transformations, most notably hydrosilylation reactions, which are crucial in polymer chemistry and for producing silicon-based products.[6] It is also used in cross-coupling reactions and for synthesizing complex molecules in pharmaceutical development.[1]
Q2: Why are the tri-tert-butylphosphine ligands so important for this catalyst? A2: The two tri-tert-butylphosphine ligands are very bulky (sterically demanding). This large size helps to create a coordinatively unsaturated and highly reactive Pt(0) center while simultaneously providing kinetic stability that prevents the platinum atoms from aggregating into inactive platinum black.[6]
Q3: Can this catalyst be used in the presence of air? A3: No. Bis(tri-tert-butylphosphine)platinum(0) is air-sensitive.[3] The Pt(0) center is easily oxidized by oxygen to inactive Pt(II) or Pt(IV) species. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Q4: What is a typical catalyst loading to start with before optimization? A4: A typical starting point for many reactions is in the range of 0.5 to 1.0 mol% relative to the limiting substrate. For highly efficient reactions or during optimization, this can often be lowered significantly, sometimes to parts-per-million (ppm) levels.[7]
Q5: Are there alternatives if I cannot reduce the loading of this specific catalyst? A5: Yes, the field of catalysis is extensive. For hydrosilylation, other platinum catalysts like Karstedt's catalyst or Speier's catalyst are common, although they may have different activity profiles and sensitivities.[6] Additionally, catalysts based on other metals (like rhodium or iridium) or even metal-free systems can be explored depending on the specific reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. Bis(tri-tert-butylphosphine)platinum(0) 60648-70-6 [b2b.sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Selectivity in Bis(tri-tert-butylphosphine)platinum(0) Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address selectivity challenges encountered in reactions catalyzed by Bis(tri-tert-butylphosphine)platinum(0), often abbreviated as Pt(P(t-Bu)₃)₂. This guide will help you diagnose common issues and implement effective solutions to enhance the selectivity of your catalytic transformations.
Troubleshooting Guides
Poor selectivity in a chemical reaction can manifest as the formation of undesired regioisomers, stereoisomers, or chemoselective byproducts. The following guides provide a systematic approach to troubleshooting and improving selectivity in Pt(P(t-Bu)₃)₂ catalysis.
Guide 1: Low Regioselectivity in Hydrosilylation of Alkynes
The hydrosilylation of alkynes is a powerful method for the synthesis of vinylsilanes, but controlling the regioselectivity (α- vs. β-addition and E/Z-selectivity of the β-adduct) can be challenging.
Problem: Your hydrosilylation of a terminal alkyne using Pt(P(t-Bu)₃)₂ is producing a mixture of α- and β-isomers, or a poor E/Z ratio for the β-isomer.
Troubleshooting Workflow:
Q&A Troubleshooting:
-
Q1: How does the solvent affect the regioselectivity of alkyne hydrosilylation?
-
A1: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway. Non-polar solvents often favor the formation of the kinetic E-β-vinylsilane, while polar or coordinating solvents can lead to mixtures of isomers. It is recommended to perform a solvent screen with a range of solvents from non-polar (e.g., hexane (B92381), toluene) to polar aprotic (e.g., THF, CH₂Cl₂) to identify the optimal medium for your specific substrate.
-
-
Q2: Can I modify the phosphine (B1218219) ligand to improve selectivity?
-
A2: Yes, ligand modification is a powerful tool. While Pt(P(t-Bu)₃)₂ is a well-defined catalyst, in-situ modification or the use of related catalysts with slightly different phosphine ligands can alter the steric and electronic environment around the platinum center, thereby influencing selectivity. For instance, using a catalyst precursor and adding a modified phosphine ligand with different steric bulk or electronic properties can be explored.
-
-
Q3: What is the effect of temperature on selectivity?
-
A3: Temperature can impact the equilibrium between different isomeric products. Generally, lower temperatures favor the kinetic product. If you are observing a mixture of isomers, running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) may improve selectivity towards the desired isomer.
-
-
Q4: Does the choice of silane matter?
-
A4: Absolutely. The steric and electronic properties of the hydrosilane reagent play a crucial role. Bulkier silanes may favor addition to the less sterically hindered terminus of the alkyne. It is advisable to screen a variety of silanes (e.g., triethylsilane, dimethylphenylsilane, triisopropylsilane) to find the best combination for your substrate.
-
Guide 2: Poor Chemoselectivity in C-H Functionalization
Pt(P(t-Bu)₃)₂ can catalyze the functionalization of C-H bonds. A common issue is the lack of chemoselectivity, where multiple C-H bonds in the molecule are activated, or other functional groups react.
Problem: Your C-H activation reaction is yielding a mixture of products functionalized at different positions, or you are observing side reactions involving other functional groups.
Troubleshooting Workflow:
Q&A Troubleshooting:
-
Q1: My directing group is not providing the expected selectivity. What can I do?
-
A1: The effectiveness of a directing group can be highly substrate-dependent. Consider modifying the directing group to alter its steric or electronic properties, or its distance and angle relative to the target C-H bond. In some cases, a different directing group may be necessary altogether.
-
-
Q2: Can additives improve the chemoselectivity?
-
A2: Yes, additives can play a crucial role in C-H activation catalysis. For example, the addition of a Lewis acid or a specific salt can modify the catalyst's reactivity or interact with the substrate to favor a particular reaction pathway. A screening of different additives is recommended.
-
-
Q3: How can ligand modification influence chemoselectivity in C-H activation?
-
A3: The steric and electronic properties of the phosphine ligand are critical. A bulkier ligand may favor activation of less sterically hindered C-H bonds. Conversely, a more electron-donating ligand might increase the catalyst's reactivity, potentially leading to lower selectivity. Experimenting with phosphine ligands of varying cone angles and electronic parameters can be a fruitful strategy.
-
-
Q4: What is the impact of reaction time and temperature on chemoselectivity?
-
A4: Prolonged reaction times or high temperatures can sometimes lead to product isomerization or the activation of less reactive C-H bonds, resulting in a loss of selectivity. It is important to monitor the reaction progress over time to determine the optimal reaction duration. Running the reaction at the lowest temperature that provides a reasonable rate is also advisable.
-
Frequently Asked Questions (FAQs)
-
Q: I am observing the formation of platinum black in my reaction. How does this affect selectivity and what can I do to prevent it?
-
A: The formation of platinum black indicates catalyst decomposition and aggregation. This leads to a loss of the well-defined catalytic species and often results in poor reactivity and selectivity. To prevent this, ensure that all reagents and solvents are rigorously degassed and dried, and that the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen). Using a slightly higher ligand-to-metal ratio can sometimes help stabilize the catalyst.
-
-
Q: How can I be sure that my Pt(P(t-Bu)₃)₂ catalyst is active and pure?
-
A: The quality of the catalyst is paramount. It is advisable to use a freshly purchased or prepared batch of the catalyst. The purity can be checked by ³¹P NMR spectroscopy. The presence of a single sharp peak around 85 ppm (in C₆D₆) is indicative of the desired complex. The presence of other signals may indicate impurities or decomposition products.
-
-
Q: Are there any general guidelines for solvent choice to improve selectivity?
-
A: While the optimal solvent is reaction-dependent, a good starting point is to consider the polarity of your substrates and the desired transition state. For many reactions catalyzed by Pt(P(t-Bu)₃)₂, non-polar, non-coordinating solvents like toluene (B28343) or hexane provide good results. However, a solvent screen is always recommended as part of the optimization process.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of 1-Octyne Hydrosilylation with Triethylsilane Catalyzed by Pt(P(t-Bu)₃)₂*
| Solvent | α-adduct (%) | β-(E)-adduct (%) | β-(Z)-adduct (%) |
| Hexane | 5 | 94 | 1 |
| Toluene | 8 | 90 | 2 |
| THF | 15 | 80 | 5 |
| CH₂Cl₂ | 20 | 75 | 5 |
*Representative data based on typical observations. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Screening Solvents in the Hydrosilylation of a Terminal Alkyne
-
Preparation: In a glovebox, add Bis(tri-tert-butylphosphine)platinum(0) (1 mol%) to a series of oven-dried reaction vials equipped with stir bars.
-
Solvent Addition: To each vial, add the desired anhydrous and degassed solvent (0.5 M concentration of the alkyne).
-
Reagent Addition: Add the terminal alkyne (1.0 equiv) to each vial, followed by the hydrosilane (1.1 equiv).
-
Reaction: Seal the vials and stir the reactions at room temperature. Monitor the progress of the reactions by GC or ¹H NMR by taking aliquots at regular intervals.
-
Analysis: Once the starting material is consumed, quench the reaction by exposing it to air. Analyze the crude reaction mixture by GC or ¹H NMR to determine the ratio of isomeric products.
Protocol 2: Ligand Modification via In-Situ Preparation
This protocol allows for the rapid screening of different phosphine ligands without the need to synthesize and isolate each individual platinum-phosphine complex.
-
Catalyst Precursor: In a glovebox, add a suitable Pt(0) precursor, such as Pt(dba)₂ (dibenzylideneacetone) (1 mol%), to an oven-dried reaction vial.
-
Ligand Addition: Add a solution of the desired phosphine ligand (e.g., a modified trialkyl- or triarylphosphine) (2.2 equiv) in the reaction solvent. Stir the mixture for 30 minutes to allow for complex formation.
-
Reaction Initiation: Add the substrate and other reagents as described in Protocol 1.
-
Monitoring and Analysis: Follow the reaction progress and analyze the product distribution as described in Protocol 1.
Mandatory Visualizations
Technical Support Center: Bis(tri-tert-butylphosphine)platinum(0) Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂] in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by Pt(P(t-Bu)₃)₂.
Issue 1: Low or No Catalytic Activity
Symptom: The reaction does not proceed, or the conversion to the desired product is significantly lower than expected.
Possible Causes & Solutions:
-
Catalyst Oxidation: Pt(P(t-Bu)₃)₂ is a coordinatively unsaturated, electron-rich Pt(0) complex, making it sensitive to atmospheric oxygen. Exposure to air can lead to the oxidation of the platinum center or the phosphine (B1218219) ligands, rendering the catalyst inactive. The palladium analogue is known to be sensitive to air and moisture, suggesting similar sensitivity for the platinum complex.[1]
-
Solution: Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) at all times. Use freshly degassed solvents and ensure all reaction glassware is thoroughly dried and purged with an inert gas (Argon or Nitrogen) before use.
-
-
Catalyst Poisoning: Certain functional groups or impurities in the reagents or solvents can act as catalyst poisons, deactivating the platinum center. Common poisons for platinum catalysts include compounds containing sulfur, tin, and certain amines.[2]
-
Solution:
-
Purify Reagents: Ensure all substrates, reagents, and solvents are of high purity and free from potential inhibitors. If necessary, purify reagents by distillation, recrystallization, or by passing them through a column of activated alumina (B75360) or silica.
-
Test for Inhibition: If a particular substrate or additive is suspected of poisoning, run a small-scale control reaction to confirm the inhibition.[2]
-
Substrate Pre-treatment: For applications involving substrates that may contain volatile poisons, heating the substrate under vacuum prior to the reaction can sometimes be beneficial.[2]
-
-
-
Formation of Inactive Platinum Species: Under certain reaction conditions, the catalyst can decompose to form catalytically inactive platinum black (colloidal platinum). This is a known deactivation pathway in some platinum-catalyzed reactions like hydrosilylation.[3]
-
Solution: Adjust reaction parameters such as temperature, concentration, and solvent. Lowering the reaction temperature or using a more coordinating solvent might help to stabilize the active catalytic species in solution.
-
-
Incorrect Catalyst Loading: Insufficient catalyst may lead to slow or incomplete conversion.
-
Solution: Verify the catalyst loading and consider a modest increase if other factors have been ruled out.
-
Troubleshooting Workflow for Low Activity:
Caption: Troubleshooting workflow for low catalyst activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for Pt(P(t-Bu)₃)₂?
A1: While specific studies on the deactivation of Pt(P(t-Bu)₃)₂ are not abundant, based on the chemistry of similar homogeneous phosphine complexes, the primary deactivation pathways are likely:
-
Oxidative Deactivation: The Pt(0) center is susceptible to oxidation by air, moisture, or certain substrates. The phosphine ligands can also be oxidized.
-
Ligand Dissociation/Decomposition: Dissociation of the bulky tri-tert-butylphosphine (B79228) ligands can lead to the formation of less active or inactive platinum species.
-
Formation of Platinum Nanoparticles/Colloids: Agglomeration of the platinum centers can lead to the formation of platinum black, which is generally inactive for homogeneous catalysis.[3]
-
Poisoning: Coordination of impurities or substrates containing sulfur, tin, or other inhibiting groups to the platinum center can block the active site.[2]
Deactivation Pathways Diagram:
Caption: Potential deactivation pathways for the catalyst.
Q2: Is it possible to regenerate a deactivated Pt(P(t-Bu)₃)₂ catalyst?
A2: There are no standard, published protocols specifically for the regeneration of homogeneous Pt(P(t-Bu)₃)₂. Deactivation via oxidation or decomposition is often irreversible on a laboratory scale. For heterogeneous palladium catalysts, reactivation can sometimes be achieved by treating the deactivated catalyst with an oxidizing agent like benzoquinone to regenerate the active oxidation state.[4] However, the applicability of such a method to this specific platinum complex has not been documented and would require experimental validation. Regeneration methods for industrial heterogeneous platinum catalysts, such as high-temperature calcination, are not suitable for this molecular complex and would lead to complete decomposition.
Q3: My reaction mixture turned black. What does this mean?
A3: The formation of a black precipitate is typically indicative of the formation of platinum black (elemental platinum colloids or nanoparticles).[3] This is a common sign of catalyst decomposition and deactivation. The active homogeneous catalyst has been lost from the solution, which will halt or slow down your reaction.
Q4: How should I store Bis(tri-tert-butylphosphine)platinum(0)?
A4: The catalyst should be stored in a cool, dry place under an inert atmosphere. A refrigerator (2-8°C) inside a glovebox is ideal. Proper storage is crucial to prevent degradation from exposure to air and moisture, which can compromise its activity.[1]
Hypothetical Catalyst Regeneration Data
| Catalyst State | Reaction Time (h) | Conversion (%) | Turnover Number (TON) |
| Fresh Catalyst | 2 | 98 | 980 |
| Deactivated Catalyst | 8 | 15 | 150 |
| "Regenerated" Catalyst | 3 | 85 | 850 |
This table is a hypothetical example and does not represent real experimental data.
Experimental Protocols (Cited General Procedures)
While no specific regeneration protocol for Pt(P(t-Bu)₃)₂ was found, the following general principles from related systems could inform the development of such a procedure.
Protocol: General Handling of Air-Sensitive Catalysts
This protocol outlines the best practices for handling air-sensitive catalysts like Pt(P(t-Bu)₃)₂ to prevent oxidative deactivation.
-
Preparation: All glassware (reaction flask, syringes, cannulas) should be oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of dry, inert gas (Argon or Nitrogen).
-
Inert Atmosphere: All manipulations of the solid catalyst should be performed in a glovebox with a low-oxygen (<10 ppm) atmosphere.
-
Solvent Degassing: Solvents should be thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
Reaction Setup: The reaction flask should be charged with the catalyst and any solid reagents inside the glovebox. The flask is then sealed, brought out, and connected to a Schlenk line. Degassed solvent and liquid reagents are then added via syringe or cannula under a positive pressure of inert gas.
-
Execution: The reaction is run under a static pressure of inert gas or with a gentle stream of gas passing through an oil bubbler to prevent air ingress.
References
- 1. Page loading... [guidechem.com]
- 2. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bis(tri-tert-butylphosphine)platinum(0) and Palladium Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, both platinum and palladium complexes have carved out indispensable roles in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science. This guide provides a comparative overview of Bis(tri-tert-butylphosphine)platinum(0) (Pt(P(t-Bu)₃)₂) and analogous palladium catalysts, particularly those featuring the bulky, electron-rich tri-tert-butylphosphine (B79228) (P(t-Bu)₃) ligand. While direct, head-to-head quantitative comparisons in identical cross-coupling reactions are sparse in the literature, this document synthesizes available data to contrast their performance characteristics, typical applications, and underlying mechanistic differences.
Performance Comparison: Palladium's Reactivity vs. Platinum's Unique Pathways
Palladium catalysts are the undisputed workhorses for a vast array of cross-coupling reactions due to their high reactivity and versatility.[1][2] Platinum complexes, while less commonly used for the same transformations, exhibit unique reactivity, particularly in C-H activation and reactions involving organosilicon compounds.
Palladium catalysts bearing the P(t-Bu)₃ ligand are known for their exceptional activity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, often enabling reactions at room temperature and with challenging substrates like aryl chlorides.[2]
Table 1: Representative Performance of Palladium Catalysts in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | 4-chlorotoluene, Phenylboronic acid | KF·2H₂O | THF | RT | 12 | 95 | [3] |
| Suzuki-Miyaura | Pd(OAc)₂ / P(t-Bu)₃ | 2-Bromopyridine, 4-methoxyphenylboronic acid | K₃PO₄ | Dioxane | 80 | 16 | 98 | [4] |
| Heck Coupling | Pd(P(t-Bu)₃)₂ / Pd₂(dba)₃ | 4-chlorobenzonitrile, Styrene | Cy₂NMe | Toluene | RT | 1.5 | 84 | [5] |
| Buchwald-Hartwig | Pd(OAc)₂ / P(t-Bu)₃ | 4-chloroanisole, Aniline | NaOt-Bu | Toluene | 80 | 24 | 98 | [6] |
In contrast, Pt(P(t-Bu)₃)₂ is less frequently employed for these traditional cross-coupling reactions. Its reactivity often leads it down different mechanistic pathways. For instance, platinum complexes are well-documented to facilitate C-H bond activation and hydrosilylation reactions. The greater strength of Pt-C and Pt-H bonds compared to their palladium counterparts can lead to more stable intermediates, which in some cases can be isolated and studied, but may also result in slower catalytic turnover in cross-coupling cycles.[1]
Mechanistic Differences and Catalytic Cycles
The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A platinum-catalyzed cycle would be expected to proceed through analogous steps, though the relative rates and stability of intermediates would differ.
Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling reactions.
The primary difference lies in the energetics of each step. Oxidative addition to Pt(0) is generally slower than to Pd(0), but the resulting Pt(II) intermediates are more stable. Conversely, reductive elimination from Pt(II) is typically slower than from Pd(II). This contributes to the overall lower catalytic activity of platinum in many standard cross-coupling reactions compared to palladium.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for a palladium-catalyzed Suzuki-Miyaura coupling and the synthesis of the Bis(tri-tert-butylphosphine)platinum(0) catalyst.
Protocol 1: Pd/P(t-Bu)₃-Catalyzed Suzuki Cross-Coupling
This procedure is adapted from a method known for its mild conditions and broad applicability.[3]
Materials:
-
Pd₂(dba)₃/[HP(t-Bu)₃]BF₄ (1:1.2 Pd:P(t-Bu)₃ mixture)
-
Aryl halide (1.00 mmol)
-
Boronic acid (1.10 mmol)
-
Potassium fluoride (B91410) dihydrate (KF·2H₂O, 3.30 mmol)
-
Tetrahydrofuran (THF), anhydrous (2.0 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a 4-mL vial equipped with a magnetic stir bar, add the Pd₂(dba)₃/[HP(t-Bu)₃]BF₄ catalyst mixture (8.1 mg, 0.0050 mmol of Pd₂(dba)₃), the boronic acid (1.10 mmol), and KF·2H₂O (310 mg, 3.30 mmol).
-
Purge the vial with argon for 3 minutes, then seal with a septum cap.
-
Add THF (2.0 mL) and the aryl halide (1.00 mmol) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether (2 mL) and filter through a plug of silica (B1680970) gel, washing with additional diethyl ether (10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: Synthesis of Bis(tri-tert-butylphosphine)platinum(0)
This protocol describes a common method for the preparation of the Pt(P(t-Bu)₃)₂ complex.[7]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Ethanol
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve K₂PtCl₄ in ethanol.
-
To this solution, add a solution of P(t-Bu)₃ in ethanol. A yellow precipitate of PtCl₂(P(t-Bu)₃)₂ will form.
-
Add hydrazine hydrate to the suspension and stir the mixture at room temperature. The yellow precipitate will gradually dissolve, and the solution will become colorless as the Pt(II) is reduced to Pt(0).
-
The product, Pt(P(t-Bu)₃)₂, will precipitate from the solution as a white solid.
-
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
Experimental Workflow
A generalized workflow for setting up and running a cross-coupling reaction is depicted below. This workflow is applicable to both platinum and palladium-catalyzed reactions, with variations in catalyst, reagents, and reaction conditions.
References
- 1. Stability and C–H Bond Activation Reactions of Palladium(I) and Platinum(I) Metalloradicals: Carbon-to-Metal H-Atom Transfer and an Organometallic Radical Rebound Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Bis(tri-tert-butylphosphine)platinum(0) and Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Bis(tri-tert-butylphosphine)platinum(0), often abbreviated as Pt(P(t-Bu)₃)₂, is a prominent catalyst in organic synthesis, valued for its high reactivity that stems from the bulky and electron-rich nature of its tri-tert-butylphosphine (B79228) ligands. This guide provides a comparative overview of its performance against other platinum-phosphine catalysts in key organic transformations. While direct quantitative comparisons in the literature are sparse, this document synthesizes available data and established principles of catalysis to offer a clear perspective on its relative strengths and applications.
Understanding the Ligand's Role: Steric and Electronic Effects
The performance of a platinum catalyst is intrinsically linked to the properties of its phosphine (B1218219) ligands. Two primary factors are at play:
-
Steric Bulk: The large cone angle of tri-tert-butylphosphine promotes the formation of coordinatively unsaturated, highly reactive platinum species. This steric hindrance can also facilitate the final reductive elimination step in a catalytic cycle, often leading to faster turnover.
-
Electron-Donating Ability: As a strong σ-donor, the tri-tert-butylphosphine ligand increases the electron density on the platinum center. This enhanced electron richness promotes the initial oxidative addition step, which is frequently the rate-determining step in cross-coupling reactions.
Performance in Catalytic Reactions
Hydrosilylation of Alkenes and Alkynes
Platinum-catalyzed hydrosilylation is a fundamental process for the formation of silicon-carbon bonds. The choice of phosphine ligand can significantly influence the catalyst's activity and selectivity. Bulky, electron-rich phosphines like tri-tert-butylphosphine are known to be effective in promoting this transformation.
Table 1: Comparison of Ligand Performance in the Platinum-Catalyzed Hydrosilylation of 1-Octene
| Catalyst Precursor | Phosphine Ligand | Silane (B1218182) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pt(cod)₂ | P(t-Bu)₃ | HSiMe₂Ph | Neat | 25 | 0.5 | >98 | [Qualitative mention of high activity] |
| Pt(cod)₂ | PPh₃ | HSiMe₂Ph | Neat | 25 | 12 | ~90 | [General knowledge] |
| Pt(cod)₂ | PCy₃ | HSiMe₂Ph | Neat | 25 | 1 | >95 | [General knowledge] |
Note: The data in this table is illustrative and compiled from general knowledge of phosphine ligand effects, as direct side-by-side comparisons in a single publication were not found.
Cross-Coupling Reactions
While palladium is the dominant metal for cross-coupling reactions like Suzuki, Stille, and Sonogashira, platinum catalysts can offer unique reactivity. The highly active nature of catalysts derived from Pt(P(t-Bu)₃)₂ makes them promising candidates for these transformations, particularly for challenging substrates. However, the literature predominantly focuses on palladium-based systems with this ligand.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for platinum-catalyzed reactions.
General Procedure for Platinum-Catalyzed Hydrosilylation of an Alkene
Materials:
-
Platinum catalyst precursor (e.g., Pt(cod)₂, bis(dibenzylideneacetone)platinum(0))
-
Phosphine ligand (e.g., tri-tert-butylphosphine)
-
Alkene (e.g., 1-octene)
-
Silane (e.g., diphenylsilane)
-
Anhydrous solvent (e.g., toluene), if necessary
-
Schlenk flask and nitrogen or argon line
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the platinum precursor (e.g., 0.01 mol%) and the phosphine ligand (e.g., 0.02 mol%).
-
Anhydrous solvent is added, and the mixture is stirred until a homogeneous solution is formed.
-
The alkene (1.0 equiv) is added to the catalyst solution.
-
The silane (1.1 equiv) is then added dropwise to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature to 80 °C) and monitored by GC or TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired alkylsilane.
Representative Protocol for Platinum-Catalyzed Sonogashira Coupling
Materials:
-
Bis(tri-tert-butylphosphine)platinum(0) (e.g., 2 mol%)
-
Copper(I) iodide (CuI) (e.g., 1 mol%)
-
Aryl halide (e.g., iodobenzene, 1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., THF or toluene)
-
Schlenk flask and nitrogen or argon line
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pt(P(t-Bu)₃)₂ and CuI.
-
Add the aryl halide and the terminal alkyne.
-
Add the anhydrous solvent and the amine base.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature to 100 °C) until the starting materials are consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove insoluble salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Visualizing Catalytic Processes
Catalytic Cycle for Hydrosilylation (Chalk-Harrod Mechanism)
Caption: Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
General Workflow for Catalyst Performance Comparison
Caption: A typical workflow for comparing the performance of different catalyst systems.
Conclusion
Bis(tri-tert-butylphosphine)platinum(0) is a highly effective catalyst precursor for a variety of organic transformations, largely due to the pronounced steric bulk and strong electron-donating properties of its phosphine ligands. While direct, quantitative comparisons with other platinum-phosphine systems are not extensively documented, the fundamental principles of ligand effects suggest that Pt(P(t-Bu)₃)₂ is particularly well-suited for reactions requiring highly active, low-coordinate platinum species. For researchers in drug development and process chemistry, the high reactivity of this catalyst can translate to milder reaction conditions, lower catalyst loadings, and broader substrate scope, making it a valuable tool in the synthesis of complex molecules. Further side-by-side comparative studies would be invaluable to the scientific community to fully delineate its performance profile.
Validating Product Formation in Bis(tri-tert-butylphosphine)platinum(0) Reactions: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise validation of product formation in catalytic reactions is paramount for accurate yield determination, reaction optimization, and the overall success of synthetic campaigns. In the realm of organometallic chemistry, particularly with sensitive and expensive catalysts like Bis(tri-tert-butylphosphine)platinum(0), robust analytical techniques are indispensable. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for validating and quantifying product formation in these reactions.
Performance Comparison: GC-MS vs. Alternatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for monitoring many cross-coupling reactions.[1][2][3][4] However, its applicability is dependent on the thermal stability and volatility of the analytes. In contrast, NMR and HPLC offer broader applicability for a wider range of compounds.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by boiling point/polarity, detection by mass-to-charge ratio.[2] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation by differential partitioning between a mobile and stationary phase.[5] |
| Sample Requirements | Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Soluble sample in a deuterated solvent.[6] | Soluble sample in the mobile phase.[7] |
| Quantitative Analysis | Excellent with appropriate internal or external standards. Requires calibration curves. | Inherently quantitative (qNMR) without the need for identical standards; signal area is directly proportional to the number of nuclei.[6][8][9][10][11] | Requires calibration curves with pure standards for accurate quantification. |
| Structural Information | Provides mass spectrum (fragmentation pattern) which aids in structural elucidation. | Provides detailed structural information about the entire molecule, including connectivity and stereochemistry. | Limited structural information, primarily based on retention time and UV-Vis spectra. |
| Reaction Monitoring | Can be used for real-time monitoring of reactions producing volatile products.[2] | Excellent for in-situ and real-time reaction monitoring of soluble species.[8] Can monitor catalyst state via ³¹P NMR.[12][13][14] | Can be automated for online reaction monitoring.[7] |
| Strengths | High sensitivity and selectivity, extensive spectral libraries for compound identification. | Non-destructive, provides rich structural information, inherently quantitative. | Wide applicability to non-volatile and thermally labile compounds, variety of detectors.[5][15] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Potential for catalyst degradation in the injector. | Lower sensitivity compared to MS, can have complex spectra for mixtures. | Can be time-consuming to develop methods, resolution may be challenging for complex mixtures. |
Experimental Data: A Representative Suzuki-Miyaura Coupling
Reaction:
A representative Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid.
Table 1: Representative GC-MS Data for a Suzuki-Miyaura Coupling Reaction
| Compound | Retention Time (min) | Key m/z Ratios (EI+) | Yield (%) |
| Aryl Halide (Starting Material) | 8.5 | 155, 157 (Br isotope pattern), 76 | - |
| Boronic Acid (Starting Material) | 6.2 | 122, 105, 77 | - |
| Biaryl Product | 12.3 | 154 (M+), 153, 77 | 95 |
| Internal Standard (e.g., Dodecane) | 10.1 | 170, 85, 57 | - |
Table 2: Representative ¹H NMR Data for Reaction Monitoring
| Compound | Diagnostic ¹H NMR Signal (ppm) | Integral (at t = 4h) |
| Aryl Halide (Starting Material) | 7.5 (doublet) | 0.05 |
| Biaryl Product | 7.6 (multiplet) | 0.95 |
| Internal Standard (e.g., 1,3,5-Trimethoxybenzene) | 6.1 (singlet) | 1.00 |
Table 3: Representative HPLC Data for Product Quantification
| Compound | Retention Time (min) | UV λmax (nm) | Peak Area |
| Aryl Halide (Starting Material) | 4.1 | 254 | 1,200 |
| Biaryl Product | 7.8 | 280 | 45,800 |
| Internal Standard (e.g., Biphenyl) | 6.5 | 252 | 25,000 |
Experimental Protocols
GC-MS Protocol for Reaction Monitoring and Quantification
-
Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and an internal standard of known concentration (e.g., dodecane).
-
Vortex the mixture and then filter it through a short plug of silica (B1680970) gel to remove the catalyst and any non-volatile baseline impurities.
-
-
Instrument Parameters:
-
Gas Chromatograph:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-500 amu.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, and internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the product and the internal standard.
-
Calculate the concentration of the product using a pre-determined response factor or a calibration curve.
-
Quantitative NMR (qNMR) Protocol for Reaction Monitoring
-
Sample Preparation:
-
In an NMR tube, dissolve a precisely weighed amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).
-
At the start of the reaction (t=0), add a precisely weighed amount of the limiting reagent to the NMR tube.
-
Initiate the reaction by adding the catalyst and other reagents.
-
-
NMR Acquisition:
-
Data Processing and Analysis:
-
Process the spectra with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the starting material, product, and the internal standard.
-
The molar ratio of the product to the internal standard can be calculated directly from the ratio of their integrals, normalized by the number of protons giving rise to each signal.
-
HPLC Protocol for Product Quantification
-
Sample Preparation:
-
Prepare a calibration curve by dissolving known concentrations of the purified product and an internal standard (e.g., biphenyl) in the mobile phase.
-
Prepare the reaction sample by taking an aliquot, quenching it, and diluting it with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
-
Instrument Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often suitable. For example, start with 50% acetonitrile and increase to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set to the λmax of the product and starting material.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the product and internal standard.
-
Determine the concentration of the product in the sample by using the calibration curve.
-
Visualizing the Workflow and Reaction Pathway
The following diagrams illustrate the logical flow of the analytical process and a simplified catalytic cycle for a cross-coupling reaction.
Caption: Experimental workflow for validating product formation.
Caption: Simplified catalytic cycle for a cross-coupling reaction.
References
- 1. Method development using gas chromatography to monitor carbon-carbon cross coupling reactions by metal coordinated teterazamacrocyles - American Chemical Society [acs.digitellinc.com]
- 2. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 3. Identification of economical cross-coupling catalysts by small scale reaction screening with gas chromatography-mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. conductscience.com [conductscience.com]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. batch.libretexts.org [batch.libretexts.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. 31P and 195Pt solid-state NMR and DFT studies on platinum(i) and platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to In-situ Monitoring of Bis(tri-tert-butylphosphine)platinum(0) Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-situ monitoring techniques for reactions catalyzed by Bis(tri-tert-butylphosphine)platinum(0) and its analogs. We will explore the performance of this catalyst in key transformations, compare it with common alternatives, and provide detailed experimental protocols for real-time reaction analysis.
Introduction to Bis(tri-tert-butylphosphine)platinum(0) Catalysis
Bis(tri-tert-butylphosphine)platinum(0), [Pt(P(t-Bu)₃)₂], is a highly reactive and versatile catalyst for a variety of organic transformations. The bulky tri-tert-butylphosphine (B79228) ligands create a sterically hindered and electron-rich platinum(0) center, which promotes high catalytic activity and can offer unique selectivity. This catalyst and its close analogs, such as [(t-Bu)₃PPt(dvtms)], are particularly effective in hydrosilylation and C-H activation reactions. In-situ monitoring of these reactions is crucial for understanding reaction kinetics, elucidating mechanisms, and optimizing process conditions.
In-situ Monitoring Techniques: A Comparative Overview
Real-time monitoring of catalytic reactions provides invaluable insights that are often missed with traditional offline analysis. The two most common spectroscopic techniques for in-situ monitoring of homogeneous catalysis are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
| Technique | Advantages | Disadvantages | Best Suited For |
| NMR Spectroscopy | - Provides detailed structural information- Quantitative analysis of multiple species simultaneously- Can directly observe catalyst speciation (e.g., ³¹P, ¹⁹⁵Pt NMR) | - Lower sensitivity compared to IR- Requires specialized equipment (high-pressure NMR tubes)- Slower data acquisition times | - Mechanistic studies- Kinetic analysis- Identifying reaction intermediates |
| FT-IR Spectroscopy | - High sensitivity- Fast data acquisition- Can be implemented with relatively simple probes (e.g., ATR) | - Provides functional group information, not detailed structure- Overlapping peaks can complicate analysis- Solvent and background subtraction can be challenging | - Real-time reaction progress monitoring- High-throughput screening- Process analytical technology (PAT) |
Performance Comparison: Hydrosilylation of Alkenes and Alkynes
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. While Karstedt's catalyst is a widely used benchmark, platinum complexes with bulky phosphine (B1218219) ligands often exhibit superior performance in terms of activity and selectivity.
Quantitative Comparison of Catalysts in Alkyne Hydrosilylation
The following table summarizes the performance of different platinum catalysts in the hydrosilylation of phenylacetylene (B144264) with triethylsilane. Data for Pt(P(t-Bu)₃)₂ is inferred from studies on closely related bulky phosphine-ligated platinum catalysts.
| Catalyst | Product(s) | Selectivity (β-(E) : β-(Z) : α) | Yield (%) | Reaction Time | Turnover Frequency (TOF) (h⁻¹) |
| Pt(P(t-Bu)₃)₂ (analog) | β-(E)-vinylsilane | High β-(E) selectivity | >95 | < 1 h | High |
| Karstedt's Catalyst | Mixture of isomers | 81 : 1 : 18[1] | ~90 | 1 h | Moderate |
| Pt/TiO₂ (heterogeneous) | Mixture of isomers | 26 : 0 : 74 (β-(E):α)[1] | 39-50 | 18 h | Low |
| [PtCl₂(NCCH₂Ph)₂] | β-(E)-vinylsilane | High β-(E) selectivity | ~98 | 6 h (at RT) | Moderate |
Note: Performance can vary significantly with substrate, silane (B1218182), and reaction conditions.
Experimental Protocols for In-situ Monitoring
In-situ NMR Spectroscopy for Kinetic Analysis
This protocol outlines the setup for monitoring a platinum-catalyzed hydrosilylation reaction using in-situ NMR spectroscopy.
Materials and Equipment:
-
NMR spectrometer (e.g., Bruker 600 MHz)
-
High-pressure NMR tubes (e.g., J. Young valve tubes)
-
Schlenk line and inert atmosphere glovebox
-
Substrates (alkene/alkyne, silane)
-
Bis(tri-tert-butylphosphine)platinum(0) or its analog
-
Deuterated solvent (e.g., C₆D₆, Toluene-d₈)
-
Internal standard (e.g., mesitylene)
Procedure:
-
In a glovebox, prepare a stock solution of the platinum catalyst and the internal standard in the deuterated solvent.
-
In the high-pressure NMR tube, add the alkene/alkyne substrate.
-
Add a known volume of the catalyst stock solution to the NMR tube.
-
Record a t=0 NMR spectrum (¹H, ³¹P).
-
Inject the silane into the NMR tube to initiate the reaction.
-
Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals.
-
Process the spectra to determine the concentration of reactants, products, and observable catalyst species over time by integrating their characteristic peaks relative to the internal standard.
In-situ FT-IR Spectroscopy for Reaction Progress Monitoring
This protocol describes the use of an Attenuated Total Reflectance (ATR) FT-IR probe for real-time monitoring.
Materials and Equipment:
-
FT-IR spectrometer with a DiComp (diamond) or SiComp (silicon) ATR probe
-
Reaction vessel equipped with a port for the ATR probe
-
Mechanical stirrer and temperature control system
-
Substrates, catalyst, and solvent
Procedure:
-
Set up the reaction vessel with the ATR probe, ensuring a good seal.
-
Charge the reactor with the solvent and substrates.
-
Begin stirring and heating to the desired reaction temperature.
-
Collect a background spectrum of the reaction mixture before adding the catalyst.
-
Inject the catalyst solution to start the reaction.
-
Continuously collect FT-IR spectra at a set frequency (e.g., every 30 seconds).
-
Monitor the reaction progress by tracking the disappearance of reactant peaks (e.g., Si-H stretch around 2100 cm⁻¹) and the appearance of product peaks.
Visualizing Catalytic Pathways and Workflows
Experimental Workflow for In-situ Monitoring
Caption: Workflow for in-situ monitoring of catalytic reactions.
Catalytic Cycle of Hydrosilylation (Chalk-Harrod Mechanism)
The hydrosilylation of alkenes by platinum catalysts is generally understood to proceed via the Chalk-Harrod mechanism.[2][3][4]
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Proposed Catalytic Cycle for C-H Borylation
Platinum-catalyzed C-H borylation is a powerful method for the synthesis of organoboron compounds. The proposed mechanism involves the oxidative addition of a B-B or B-H bond followed by C-H activation.
Caption: A proposed catalytic cycle for platinum-catalyzed C-H borylation.
Conclusion and Recommendations
In-situ monitoring provides a powerful toolkit for understanding and optimizing reactions catalyzed by Bis(tri-tert-butylphosphine)platinum(0) and its analogs.
-
For detailed mechanistic investigations and identifying intermediates , in-situ NMR spectroscopy, particularly utilizing ³¹P and ¹⁹⁵Pt nuclei, is the technique of choice.
-
For rapid reaction profiling, high-throughput screening, and process monitoring , in-situ FT-IR spectroscopy offers a sensitive and efficient solution.
The choice of catalyst depends on the specific application. While Karstedt's catalyst remains a workhorse, catalysts with bulky phosphine ligands like Bis(tri-tert-butylphosphine)platinum(0) can offer superior activity and selectivity, justifying their use in challenging transformations where precise control is paramount. The data and protocols presented in this guide provide a solid foundation for researchers to implement in-situ monitoring strategies and advance their catalytic process development.
References
A Comparative Guide to Platinum(0) Catalysts: Benchmarking Bis(tri-tert-butylphosphine)platinum(0) in Hydrosilylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bis(tri-tert-butylphosphine)platinum(0), often utilized as a catalyst system with a platinum(0) source and the bulky tri-tert-butylphosphine (B79228) (P(t-Bu)₃) ligand, against other common platinum(0) catalysts. The focus is on its performance in the hydrosilylation of alkynes, a critical reaction in organic synthesis for the formation of vinylsilanes, which are versatile intermediates in the synthesis of complex molecules.
The choice of catalyst in a hydrosilylation reaction significantly influences not only the reaction's efficiency but also its regio- and stereoselectivity. Platinum(0) complexes are among the most effective catalysts for this transformation. This guide presents experimental data to highlight the distinct advantages of employing the sterically demanding P(t-Bu)₃ ligand in platinum-catalyzed hydrosilylation reactions compared to other widely used systems.
Catalyst Performance Comparison: Hydrosilylation of Phenylacetylene (B144264)
The following table summarizes the performance of Karstedt's catalyst and various platinum(0) complexes with bulky phosphine (B1218219) ligands in the hydrosilylation of phenylacetylene with diphenylsilane. The data demonstrates that the use of phosphine ligands, particularly those with bulky substituents like the di-tert-butylphosphino group, can lead to higher yields and significantly improved regioselectivity for the desired β-(E) isomer compared to the traditional Karstedt's catalyst.
| Catalyst/Ligand | Yield (%) | β-(E) Isomer (%) | α-Isomer (%) | Ref. |
| Karstedt's Catalyst | 85 | 80 | 20 | [1] |
| Pt₂(dvtms)₃ / JohnPhos¹ | 98 | 95 | 5 | [1] |
| Pt₂(dvtms)₃ / CyJohnPhos² | 96 | 94 | 6 | [1] |
| Pt₂(dvtms)₃ / tBuXPhos³ | 98 | >99 | <1 | [1] |
| Pt₂(dvtms)₃ / XPhos⁴ | 97 | 98 | 2 | [1] |
| Pt₂(dvtms)₃ / SPhos⁵ | 95 | 93 | 7 | [1] |
| ¹JohnPhos: (2-Biphenyl)di-tert-butylphosphine | ||||
| ²CyJohnPhos: (2-Biphenyl)dicyclohexylphosphine | ||||
| ³tBuXPhos: 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl | ||||
| ⁴XPhos: 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl | ||||
| ⁵SPhos: 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl |
In a separate study focusing on the hydrosilylation of terminal alkynes, a catalyst system comprising a platinum(0) source (Pt(DVDS)) and tri-tert-butylphosphine (P(t-Bu)₃) demonstrated exceptional regioselectivity, yielding the β-(E) isomer exclusively. In contrast, Karstedt's catalyst alone afforded a mixture of products.[2]
| Catalyst System | α-(E) Isomer : β-(E) Isomer Ratio | Ref. |
| Pt(DVDS) / P(t-Bu)₃ | 0 : 100 | [2] |
| Karstedt's Catalyst | 20 : 80 | [3] |
Experimental Protocols
The following is a representative experimental protocol for the platinum-catalyzed hydrosilylation of a terminal alkyne, based on procedures described in the literature.[2]
Materials:
-
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Pt(DVDS), Karstedt's catalyst precursor)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Terminal alkyne (e.g., 1-octyne)
-
Hydrosilane (e.g., tetramethyldisiloxane)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, the platinum(0) source (e.g., a solution of Pt(DVDS) in xylene) is dissolved in the anhydrous solvent. To this solution, the tri-tert-butylphosphine ligand is added. The mixture is stirred at room temperature for a specified time to allow for ligand association.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, the terminal alkyne is dissolved in the anhydrous solvent.
-
Hydrosilylation Reaction: The hydrosilane is added to the solution of the terminal alkyne. The prepared catalyst solution is then added dropwise to the alkyne/silane mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to isolate the desired vinylsilane product.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the platinum-catalyzed hydrosilylation of alkynes is the Chalk-Harrod mechanism.[4][5] This mechanism involves the oxidative addition of the hydrosilane to the platinum(0) center, followed by coordination of the alkyne, migratory insertion, and finally reductive elimination to yield the vinylsilane product and regenerate the active catalyst.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed alkyne hydrosilylation.
The experimental workflow for benchmarking these catalysts typically involves a systematic approach to screen different catalyst-ligand combinations and reaction conditions to optimize for yield and selectivity.
Caption: A typical experimental workflow for benchmarking platinum hydrosilylation catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scientificspectator.com [scientificspectator.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Techniques for the Analysis of Organoplatinum Complexes
The analysis of organoplatinum complexes is critical in drug development and clinical research, particularly for platinum-based anticancer agents like cisplatin (B142131), carboplatin, and oxaliplatin.[1][2][3] Mass spectrometry (MS) offers a suite of powerful techniques for this purpose, enabling researchers to perform elemental quantification, speciation, and spatial distribution analysis. This guide provides an objective comparison of the most common MS techniques—Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)—supported by performance data and experimental protocols.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is the gold standard for highly sensitive elemental analysis.[1] It quantifies the total platinum content in a sample, making it invaluable for pharmacokinetic and biodistribution studies where determining the overall concentration of the drug in various matrices is essential.[2][4]
Principle: ICP-MS utilizes a high-temperature argon plasma to atomize and ionize the sample. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for the precise quantification of specific isotopes, such as those of platinum.[1][2]
Performance Data
ICP-MS is renowned for its exceptionally low detection limits, often reaching the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.
| Technique | Analyte | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Key Application | Reference |
| ICP-MS | Total Platinum | Rat Plasma, Urine, Tissues | LOQ: 0.5 ppb (0.5 ng/mL) | Bioanalytical quantification | [4] |
| ICP-MS | Total Platinum | Biological Samples | LOD: 0.001 µg/L (1 ppt) | Pharmacokinetic studies | [5] |
| ICP-MS | Total Platinum | Cell Lysate, DNA Fractions | Sensitivity down to 1 ppb | Measuring subcellular drug concentration | [2] |
Experimental Protocol: Platinum Quantification in Biological Tissue by ICP-MS
This protocol outlines a typical procedure for preparing and analyzing tissue samples for total platinum content.
-
Sample Collection & Preparation:
-
Excise tissue samples and weigh them accurately (e.g., 50 mg).[5]
-
Perform sample digestion to break down the organic matrix and solubilize the platinum. Microwave-assisted acid digestion is common.[4]
-
Digestion Procedure: Place the tissue sample in a microwave digestion vessel. Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 3:1 v/v).[5]
-
Seal the vessel and run the microwave digestion program according to the instrument manufacturer's guidelines for the specific tissue type.
-
-
Dilution:
-
After digestion and cooling, carefully open the vessel in a fume hood.
-
Dilute the digested sample with high-purity deionized water to a final acid concentration of approximately 2-5%.[1] This step is crucial to prevent damage to the ICP-MS instrument.
-
-
Instrumental Analysis:
-
Prepare external calibration standards using a certified platinum standard solution, ensuring they are matrix-matched with the diluted samples.
-
Set up the ICP-MS instrument with optimized parameters for platinum analysis (e.g., RF power, gas flow rates).[1]
-
Introduce the prepared blanks, calibration standards, and samples into the ICP-MS.
-
Acquire data for the selected platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt).
-
-
Data Analysis:
-
Generate a linear regression calibration curve from the standards (R² should ideally be >0.99).[2]
-
Use the calibration curve to calculate the platinum concentration in the unknown samples.
-
Report the final concentration in ng/g of tissue or other relevant units.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for analyzing intact, often thermally labile and non-volatile, organoplatinum complexes.[6][7] It is the preferred method for speciation studies, allowing for the identification and quantification of the parent drug, its hydrolysis products, metabolites, and adducts with biomolecules like DNA and proteins.[8][9] ESI is almost always coupled with a separation technique like Liquid Chromatography (LC).
Principle: A solution containing the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and directed into the mass spectrometer.[7]
Performance Data
LC-MS/MS methods provide excellent sensitivity and selectivity for specific platinum species, though they are generally less sensitive than ICP-MS for total elemental platinum.
| Technique | Analyte | Matrix | Limit of Quantification (LOQ) | Key Application | Reference |
| LC-MS/MS | Cisplatin (derivatized) | Rat Plasma & Urine | LOQ: 3 ng/mL | Pharmacokinetic studies | [10] |
| LC-MS/MS | Cisplatin (derivatized) | Human Plasma Ultrafiltrate | LOQ: 1.0 ng/mL | Analysis of free drug | [11] |
| LC-MS/MS | Oxaliplatin, Carboplatin | Surface Wipes | LOQ: 2-5 ng/mL | Environmental monitoring | [12] |
| UPLC-MS/MS | Cisplatin-DNA Adducts | DNA Samples | LOQ: 0.12 fmol/µg DNA | DNA damage and repair studies | [13] |
Experimental Protocol: LC-ESI-MS/MS Analysis of Cisplatin
This protocol describes a general method for quantifying cisplatin in plasma, often involving a derivatization step to improve chromatographic behavior and sensitivity.[10][11]
-
Sample Preparation & Derivatization:
-
Thaw plasma samples and perform protein precipitation by adding a solvent like acetonitrile (B52724). Centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube.
-
To chelate the platinum, add a derivatizing agent such as diethyldithiocarbamate (B1195824) (DDTC).[10][11] Incubate the mixture to allow the reaction to complete. This step converts the platinum complex into a more stable species suitable for reverse-phase LC.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the derivatized sample onto an LC system equipped with a suitable column (e.g., C18).[10]
-
Use a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid) to separate the derivatized cisplatin from other matrix components.
-
-
Mass Spectrometry (MS/MS) Detection:
-
The LC eluent is introduced into the ESI source, operated in positive ionization mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[13][14]
-
MRM Transition: Monitor a specific precursor-to-product ion transition for the derivatized cisplatin. For example, select the molecular ion of the Pt-(DDTC)₂ complex as the precursor and a characteristic fragment ion as the product. This provides high selectivity.
-
-
Quantification:
-
Prepare a calibration curve using plasma samples spiked with known concentrations of cisplatin and subjected to the same derivatization and analysis procedure.
-
Quantify the cisplatin in the unknown samples by comparing their peak areas to the calibration curve.
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is another soft ionization technique, particularly powerful for the analysis of high molecular weight compounds and for Mass Spectrometry Imaging (MSI).[3][15] In the context of organoplatinum complexes, MALDI-MSI is used to visualize the spatial distribution of drugs and their metabolites within tissue sections, providing critical information on drug penetration and localization in tumors.[16][17]
Principle: The analyte is co-crystallized with a matrix compound on a target plate. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.[15]
Performance Comparison
Direct comparison of quantitative performance between MALDI and ESI is complex, as MALDI is more often used for qualitative imaging. However, some studies compare their utility for analyzing drug-protein interactions.
| Feature | ESI-MS | MALDI-MS | Reference |
| Ionization | Produces multiply charged ions from solution. | Produces predominantly singly charged ions from a solid matrix. | [18] |
| Coupling | Easily coupled with online separation (LC-MS). | Primarily an offline technique. | [18] |
| Fragmentation | Generally "softer," with less fragmentation. | Can induce a higher degree of fragmentation for some conjugates. | [19] |
| Primary Use Case | Quantitative and qualitative analysis of intact complexes and metabolites in solution. | Mass Spectrometry Imaging (MSI) of drug distribution in tissues; analysis of large biomolecule adducts. | [3][16] |
| Sensitivity | High sensitivity for quantitative analysis in solution. | Excellent sensitivity for surface analysis and large molecules. | [15] |
A chemical derivatization strategy using DDTC can also be applied on-tissue to enhance the detection of platinum drugs by MALDI-MSI.[16][17]
Methodology Comparison and Selection
The choice of MS technique depends entirely on the research question. The following workflow illustrates the decision-making process for analyzing organoplatinum complexes.
Caption: Decision workflow for selecting an MS technique.
Logical Comparison of Techniques
The strengths and limitations of each technique dictate their suitability for different applications in organoplatinum drug analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Electrospray ionization mass spectrometry of platinum anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrospray ionization mass spectrometry coupled to liquid chromatography for detection of cisplatin and its hydrated complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry evidence for cisplatin as a protein cross-linking reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a LC-MS/MS assay for quantification of cisplatin in rat plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of platinum derived from cisplatin in human plasma ultrafiltrate using derivatization with diethyldithiocarbamate and liquid chromatography coupled with electrospray ionization tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Development of an ultra performance LC/MS method to quantify cisplatin 1,2 intrastrand guanine-guanine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 16. Chemical Imaging of Platinum-Based Drugs and their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Mass spectrometric analysis of ubiquitin–platinum interactions of leading anticancer drugs: MALDI versus ESI - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for Aryl-Halide Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds through aryl-halide cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The choice of catalyst is paramount to the success of these transformations, influencing yield, reaction rate, substrate scope, and overall process efficiency. This guide provides a comparative analysis of commonly employed catalysts based on palladium, nickel, copper, and iron for three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The information is supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
I. Comparative Performance of Catalysts
The efficacy of a catalyst in a given cross-coupling reaction is dependent on a multitude of factors, including the metal center, the nature of the supporting ligands, the base, the solvent, and the reaction temperature. While palladium has historically been the dominant metal for these transformations, its high cost and relative scarcity have driven the exploration of more earth-abundant and economical alternatives like nickel, copper, and iron.
I.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organohalide, is one of the most widely utilized cross-coupling methods. The performance of different metal catalysts in the coupling of 4-bromotoluene (B49008) with phenylboronic acid is summarized below.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | >95 | 4750 | ~396 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 | 1700 | ~142 |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | t-Amyl alcohol | 100 | 12 | High | - | - |
| FeCl₃ | TMEDA | - | THF | 0-25 | 1 | 97 | 19.4 | ~19 |
| CuI | Phenanthroline | Cs₂CO₃ | DMF | 110 | 24 | Moderate | - | - |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on available data and may be approximated.
I.2. Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The choice of catalyst significantly impacts the regioselectivity and efficiency of this transformation. A comparison for the reaction between iodobenzene (B50100) and styrene (B11656) is presented below.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-Tol)₃ | Et₃N | Acetonitrile | Reflux | 5 | High |
| Ni(COD)₂ | DPPF | Cy₂NMe | Dioxane | 100 | - | High |
| CuI | - | K₂CO₃ | DMF | 120 | 24 | Low |
| FeCl₂ | - | - | - | - | - | Limited reports |
Note: Quantitative, directly comparable data for Cu and Fe catalysts in the Heck reaction of iodobenzene and styrene is limited in the readily available literature.
I.3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine. The catalyst's ability to facilitate both oxidative addition and reductive elimination is crucial for high yields. The performance of various catalysts for the amination of 4-chloroanisole (B146269) with morpholine (B109124) is outlined below.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 0.17 | Good to Excellent |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110 | - | High |
| Ni(cod)₂/IPr·HCl | IPr | NaOtBu | Mesitylene | 80 | 14 | 40-71 |
| FeCl₂ | - | EtMgBr | Et₂O | - | - | Moderate (for related systems)[1] |
| CuI | - | K₂CO₃ | Dioxane | 110 | 24 | Moderate |
Note: The data presented is a compilation from various sources and should be used as a qualitative guide. The iron-catalyzed system shown is for a related C-N coupling and may not be directly applicable to this specific transformation without further optimization.
II. Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in synthetic chemistry. Below are representative procedures for each of the discussed cross-coupling reactions.
II.1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[2]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, add water, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
II.2. General Protocol for Heck Reaction
This protocol provides a general procedure for the palladium-catalyzed Heck reaction of an aryl bromide with an alkene.[3]
Materials:
-
Aryl bromide (1 equiv)
-
Alkene (e.g., methyl acrylate, 5 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃, 0.1 equiv)
-
Acetonitrile
Procedure:
-
In a suitable flask, combine the aryl bromide, alkene, TEA, Pd(OAc)₂, and P(o-Tol)₃ in acetonitrile.
-
Degas the mixture and heat to reflux under a nitrogen atmosphere for 5 hours.
-
After cooling, filter the mixture through celite and concentrate the filtrate.
-
Purify the resulting residue by silica (B1680970) gel column chromatography.
II.3. General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of an aryl chloride with an amine.[4]
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated toluene
Procedure:
-
To a reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous, deoxygenated toluene and stir for a few minutes to allow for the formation of the active catalyst.
-
Add the aryl chloride and the amine.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by a suitable technique (e.g., GC, TLC, or LC-MS).
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
III. Mechanistic Overview and Experimental Workflow
The catalytic cycles for these cross-coupling reactions share common fundamental steps, including oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The general experimental workflow involves careful setup under inert conditions, reaction monitoring, and purification.
General Catalytic Cycle for Cross-Coupling.
Experimental Workflow for Cross-Coupling.
References
Navigating Enantioselectivity in Chiral Platinum Catalysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise determination of enantioselectivity is a critical step in the evaluation of chiral catalysts. This guide provides a comparative overview of analytical methodologies for determining the enantiomeric excess (ee) in three key classes of reactions catalyzed by chiral platinum complexes: the Baeyer-Villiger oxidation, 1,6-enyne cycloisomerization, and allylic alkylation. Detailed experimental protocols and performance data are presented to facilitate the selection of appropriate analytical techniques.
The development of asymmetric catalytic methodologies is paramount in modern synthetic chemistry, particularly for the pharmaceutical industry, where the stereochemistry of a molecule can dictate its therapeutic efficacy and safety profile. Chiral platinum catalysts have emerged as powerful tools for a variety of enantioselective transformations. Accurately quantifying the success of these catalysts hinges on robust and reliable analytical methods to determine the enantiomeric purity of the reaction products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the most prevalent techniques for this purpose.
This guide compares the analytical approaches for determining enantioselectivity in three distinct platinum-catalyzed reactions, providing a summary of catalyst performance and detailed experimental conditions for ee determination.
Performance of Chiral Platinum Catalysts and Analytical Conditions
The following tables summarize the performance of selected chiral platinum catalysts in the Baeyer-Villiger oxidation, 1,6-enyne cycloisomerization, and allylic alkylation, along with the specific chromatographic conditions used to determine the enantiomeric excess of the products.
Table 1: Enantioselective Baeyer-Villiger Oxidation of meso-Cyclohexanones
| Catalyst System | Substrate | Yield (%) | ee (%) | Analytical Method | Column | Mobile Phase/Carrier Gas | Flow Rate | Detection |
| [(P-P)Pt(μ-OH)]₂²⁺ (P-P = chiral diphosphine) | 3,5-dimethyl-cyclohexanone | - | 80 | GC | Lipodex B | Isotherm at 160 °C | - | - |
Table 2: Enantioselective 1,6-Enyne Cycloisomerization
| Catalyst System | Substrate | Yield (%) | ee (%) | Analytical Method | Column | Mobile Phase/Carrier Gas | Flow Rate | Detection |
| Cyclometalated (N-heterocyclic carbene)-Pt(II) with (S)-Ph-Binepine | N-allyl-N-(2-phenylethynyl)tosylamide | High | 97 | HPLC | - | - | - | - |
| Cyclometalated (N-heterocyclic carbene)-Pt(II) with Monophos | Various nitrogen-tethered 1,6-enynes | - | 82-96 | HPLC | - | - | - | - |
Detailed analytical conditions for these specific platinum-catalyzed 1,6-enyne cycloisomerizations were not available in the reviewed literature.
Table 3: Enantioselective Allylic Alkylation
| Catalyst System | Substrate | Yield (%) | ee (%) | Analytical Method | Column | Mobile Phase/Carrier Gas | Flow Rate | Detection |
| Pt complex with chiral diphenylphosphinooxazoline ((S)-PN) ligand | 1,3-diphenylallyl acetate | - | 80-90 | HPLC | - | - | - | - |
| Planar-chiral Cp'Ru complex (for comparison) | Cinnamyl chloride | 84 | 94 | HPLC | Chiralpak AD-H | Hexane/Isopropanol (B130326) (100/1 v/v) | 0.75 mL/min | UV (254 nm) |
Detailed analytical conditions for the specific platinum-catalyzed allylic alkylation were not available in the reviewed literature; a ruthenium-catalyzed example is provided for methodological comparison.
Experimental Protocols
Accurate determination of enantiomeric excess is critically dependent on the precise execution of the analytical method. Below are detailed protocols for the determination of enantioselectivity for the reactions discussed.
Enantioselective Baeyer-Villiger Oxidation
Analysis of Lactones from meso-Cyclohexanones
-
Instrumentation: Gas Chromatograph (GC) equipped with a flame ionization detector (FID).
-
Column: Lipodex B chiral capillary column.
-
Carrier Gas: Hydrogen or Helium.
-
Injection: 1 µL of the crude reaction mixture (after appropriate work-up and dilution in a suitable solvent like ethyl acetate).
-
Temperature Program: Isothermal analysis at 160 °C.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers of the lactone product.
Enantioselective Allylic Alkylation (Ruthenium-Catalyzed Example)
Analysis of Alkylated Products
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: DAICEL Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (100:1 v/v).
-
Flow Rate: 0.75 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The crude reaction mixture is passed through a short plug of silica (B1680970) gel, eluted with an appropriate solvent, and the solvent is evaporated. The residue is dissolved in the mobile phase for injection.
-
Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers. The retention times for the major and minor enantiomers should be determined using a racemic standard.[1]
Experimental and Logical Workflow
The process of determining enantioselectivity follows a logical progression from reaction work-up to data analysis. The following diagram illustrates a generalized workflow.
Caption: Workflow for determining enantioselectivity.
Signaling Pathways and Logical Relationships
The selection of an appropriate chiral analytical method is guided by the physicochemical properties of the analyte and the available instrumentation. The following diagram illustrates the decision-making process.
Caption: Method selection for chiral analysis.
References
A Comparative Guide to the Kinetic Performance of Bis(tri-tert-butylphosphine)platinum(0) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of bis(tri-tert-butylphosphine)platinum(0), commonly referred to as Pt(P(t-Bu)₃)₂, with a focus on its application in hydrosilylation reactions. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, selectivity, and yield. This document summarizes key performance data, provides a detailed experimental protocol for kinetic analysis, and illustrates the generally accepted reaction mechanism to aid in the rational selection and application of this catalyst.
Performance Comparison in Hydrosilylation Reactions
Bis(tri-tert-butylphosphine)platinum(0) has demonstrated high activity and selectivity in various catalytic reactions, particularly in the hydrosilylation of alkenes and alkynes. The bulky and electron-rich tri-tert-butylphosphine (B79228) ligands contribute to the catalyst's stability and reactivity. Below is a summary of its performance in comparison to other common platinum catalysts, such as Karstedt's catalyst.
| Catalyst System | Substrate | Silane | Product(s) | Reaction Conditions | Yield (%) | Turnover Number (TON) | Reference |
| Pt(P(t-Bu)₃)₂ | Terminal Alkynes | Tetramethyldisiloxane | (E)-Vinylsilanes | Room Temperature | High | Not Reported | [1][2] |
| Karstedt's Catalyst | 1-Octene | Trichlorosilane | Hydrosilylation Product & Isomerization Products | 333 K, Toluene-d₈ | Variable | Not Reported | [3] |
| Pt(P(t-Bu)₃)₂ derived | 1-Octene | Hexamethylsiloxymethylsilane | Linear Hydrosilylation Product | Photoactivated, 298 K, CD₂Cl₂ | High | Not Reported | [1] |
| Karstedt's Catalyst | Norbornene | Trichlorosilane | Hydrosilylation Product | 333 K, Toluene-d₈ | High | Not Reported | [3] |
| [(t-Bu)₃PPt(dvtms)] | Alkenes | Hydrosilanes | Hydrosilylation Products | Not Specified | High Activity | Not Reported | [4] |
Experimental Protocol for Kinetic Analysis by In-Situ ¹H NMR Spectroscopy
This protocol describes a general method for monitoring the kinetics of a hydrosilylation reaction catalyzed by Bis(tri-tert-butylphosphine)platinum(0) using in-situ ¹H NMR spectroscopy. This technique allows for real-time tracking of reactant consumption and product formation.
1. Materials and Reagents:
-
Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]
-
Alkene or alkyne substrate
-
Hydrosilane reagent
-
Anhydrous deuterated solvent (e.g., Toluene-d₈, CD₂Cl₂)
-
Internal standard (e.g., mesitylene (B46885) or naphthalene)
-
NMR tubes and septa
-
Gas-tight syringes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the alkene/alkyne substrate of known concentration in the deuterated solvent.
-
Prepare a stock solution of the hydrosilane reagent of known concentration in the deuterated solvent.
-
Prepare a stock solution of the internal standard of known concentration in the deuterated solvent.
-
Prepare a stock solution of the Pt(P(t-Bu)₃)₂ catalyst of known concentration in the deuterated solvent. All solutions should be prepared under an inert atmosphere (e.g., in a glovebox) to prevent catalyst deactivation.
3. NMR Sample Preparation and Reaction Initiation:
-
In a clean, dry NMR tube, add a precise volume of the substrate stock solution, the internal standard stock solution, and any additional solvent to achieve the desired initial concentrations.
-
Secure the NMR tube with a septum.
-
Acquire an initial ¹H NMR spectrum (t=0) of the mixture to confirm the initial concentrations relative to the internal standard.
-
To initiate the reaction, inject a precise volume of the catalyst stock solution into the NMR tube using a gas-tight syringe.
-
Quickly shake the tube to ensure mixing and immediately place it in the NMR spectrometer.
4. Data Acquisition:
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate to obtain a sufficient number of data points throughout the reaction progress.
-
Maintain a constant temperature in the NMR probe throughout the experiment.
5. Data Analysis:
-
For each spectrum, integrate the signals corresponding to a characteristic proton of the reactant(s), product(s), and the internal standard.
-
Calculate the concentration of each species at each time point by normalizing the integral of its signal to the integral of the internal standard.
-
Plot the concentration of reactants and products as a function of time.
-
From these plots, the initial reaction rate can be determined, and the data can be fitted to appropriate rate laws to determine the reaction order and rate constant.
Catalytic Cycle for Hydrosilylation
The hydrosilylation of alkenes catalyzed by platinum complexes is generally understood to proceed via the Chalk-Harrod mechanism. The following diagram illustrates the proposed catalytic cycle involving Bis(tri-tert-butylphosphine)platinum(0).
The catalytic cycle is initiated by the oxidative addition of the hydrosilane to the platinum(0) center, forming a platinum(II) hydride-silyl intermediate. Subsequent coordination of the alkene to the platinum center is followed by migratory insertion of the alkene into the Pt-H bond. The final step is the reductive elimination of the alkylsilane product, which regenerates the active platinum(0) catalyst. The bulky tri-tert-butylphosphine ligands are believed to facilitate these steps and prevent catalyst deactivation.
References
- 1. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Bis(tri-tert-butylphosphine)platinum(0): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive organometallic compounds like Bis(tri-tert-butylphosphine)platinum(0) are paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance on the safe disposal of this platinum complex, drawing from established protocols for air-sensitive and potentially pyrophoric materials.
Key Safety and Handling Data
Proper personal protective equipment (PPE) and adherence to safety protocols are critical when handling Bis(tri-tert-butylphosphine)platinum(0). The following table summarizes essential safety information.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Flame-resistant lab coat, chemical splash goggles, face shield, nitrile gloves under neoprene gloves. | [3][4][5] |
| Handling Environment | Inert atmosphere (glovebox or Schlenk line) to prevent contact with air and moisture. | [3][6][7] |
| Storage Conditions | 2-8°C under an inert gas. | [1] |
| Incompatible Materials | Acids, Chlorine, Oxidizers, Water. | [2][3] |
Detailed Disposal Protocol
The following procedure outlines a safe method for the quenching and disposal of residual or waste Bis(tri-tert-butylphosphine)platinum(0). This protocol is based on general procedures for pyrophoric and air-sensitive organometallic compounds.
Objective: To safely deactivate any residual Bis(tri-tert-butylphosphine)platinum(0) and prepare it for disposal as hazardous waste.
Materials:
-
Waste Bis(tri-tert-butylphosphine)platinum(0) in a suitable container (e.g., Schlenk flask).
-
Anhydrous, inert solvent (e.g., hexane (B92381) or toluene).
-
Quenching agent: Isopropanol (B130326) or methanol.
-
Cooling bath (e.g., ice water bath).
-
Inert gas supply (Nitrogen or Argon).
-
Appropriate PPE.
-
Labeled hazardous waste container.
Procedure:
-
Preparation and Inert Atmosphere:
-
Perform all operations in a fume hood or glovebox.
-
Ensure the vessel containing the platinum complex is under a positive pressure of an inert gas (Nitrogen or Argon).[5]
-
If the waste is a solid residue in a container, add an anhydrous, inert solvent to dissolve or suspend it. This helps to control the reaction rate during quenching.
-
-
Cooling:
-
Place the reaction vessel in a cooling bath and cool to 0°C. This is crucial for dissipating the heat generated during the exothermic quenching reaction.[4]
-
-
Slow Quenching:
-
Slowly add a quenching agent, such as isopropanol or methanol, dropwise to the cooled, stirred solution or suspension of the platinum complex.[6]
-
Caution: The addition should be extremely slow to control the rate of reaction and prevent a dangerous temperature increase or gas evolution.
-
Continue stirring and cooling throughout the addition.
-
-
Completion of Quenching:
-
Once the initial vigorous reaction has subsided, continue to add the quenching agent at a slightly faster rate until no further reaction is observed.
-
To ensure complete deactivation, slowly and carefully add water dropwise to the mixture after the alcohol quench is complete.[6]
-
-
Waste Neutralization and Collection:
-
Allow the mixture to warm to room temperature while still under an inert atmosphere.
-
Neutralize the resulting solution as required. The final pH should be between 6 and 8.
-
Transfer the quenched mixture to a clearly labeled hazardous waste container. All materials contaminated with the platinum complex, including gloves and wipes, should also be placed in this container.[3]
-
-
Final Disposal:
-
Dispose of the hazardous waste container through your institution's environmental health and safety office, following all local, regional, and national regulations.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of Bis(tri-tert-butylphosphine)platinum(0).
Caption: Workflow for the safe disposal of Bis(tri-tert-butylphosphine)platinum(0).
References
- 1. solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. ehs.utexas.edu [ehs.utexas.edu]
- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. pnnl.gov [pnnl.gov]
- 7. cmu.edu [cmu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
